molecular formula C7H6N4S B1332521 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 29982-33-0

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1332521
CAS No.: 29982-33-0
M. Wt: 178.22 g/mol
InChI Key: HYAQFLRHPHXTSN-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C7H6N4S and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-10-9-5-11(7)6-2-1-3-8-4-6/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAQFLRHPHXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354572
Record name 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29982-33-0
Record name 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. As a heterocyclic compound featuring both a pyridine and a 1,2,4-triazole-3-thiol moiety, it presents a unique constellation of physicochemical properties that are critical to its behavior in biological systems. The 1,2,4-triazole ring is a well-known pharmacophore present in a variety of approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The strategic placement of a pyridine ring introduces a key basic center, profoundly influencing properties such as solubility and receptor interaction. This guide provides a comprehensive exploration of the essential physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its empirical study.

Molecular Structure and Key Features

The foundational step in understanding the physicochemical profile of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a thorough analysis of its molecular architecture. The molecule's structure dictates its electronic distribution, potential for intermolecular interactions, and overall shape, which in turn govern its macroscopic properties.

A pivotal characteristic of 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. In the solid state and in various solutions, an equilibrium exists between the thiol (-SH) and the thione (C=S) forms. Spectroscopic evidence and computational studies suggest that for many similar 4,5-disubstituted-1,2,4-triazoles, the thione tautomer is predominant. This equilibrium is crucial as it affects the molecule's hydrogen bonding capacity, polarity, and acidity.

Diagram: Thione-Thiol Tautomerism

Caption: Thione-thiol tautomeric equilibrium of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Predicted Physicochemical Properties

PropertyPredicted Value (4-Ethyl-5-pyridin-3-yl-4H-[1][2]triazole-3-thiol)[2]Computed Value (5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol)[3]Significance in Drug Discovery
Molecular Weight 206.27 g/mol 178.22 g/mol Influences diffusion, bioavailability, and formulation.
pKa (Acidic) 6.38Not AvailableGoverns ionization state at physiological pH, impacting solubility and membrane permeability.
pKa (Basic) 2.14Not AvailableThe pyridyl nitrogen's basicity affects salt formation and interactions with acidic residues.
LogKow (Octanol-Water Partition Coefficient) 0.2850.4A key measure of lipophilicity, which is critical for membrane passage and ADME properties.
Water Solubility 3.00e-2 g/LNot AvailableEssential for dissolution in biological fluids and achieving therapeutic concentrations.

Synthesis and Characterization

The synthesis of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established multi-step synthetic pathway common for this class of compounds.[4][5] The general approach involves the initial formation of a thiosemicarbazide intermediate followed by cyclization.

Diagram: Synthetic Pathway

synthesis cluster_synthesis Synthetic Route start Nicotinic acid hydrazide intermediate1 Potassium dithiocarbazinate salt start->intermediate1 CS2, KOH intermediate2 1-(Nicotinoyl)thiosemicarbazide intermediate1->intermediate2 Hydrazine hydrate product 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol intermediate2->product Alkaline cyclization (e.g., NaOH, reflux)

Caption: General synthetic pathway for 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Characterization of the final product and intermediates would be conducted using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the successful formation of the triazole ring.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H, C=N, and the characteristic C=S (thione) or S-H (thiol) vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.

Experimental Protocols for Physicochemical Characterization

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

Rationale: The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The presence of both an acidic thiol/thione group and a basic pyridine nitrogen means the molecule will have at least two pKa values. UV-Vis spectrophotometry is a reliable method for pKa determination, provided the molecule contains a chromophore close to the ionization site, leading to a change in absorbance upon protonation or deprotonation.[6]

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range from pH 2 to 12.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a fixed volume of the buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. Alternatively, more robust methods involve analyzing the absorbance at multiple wavelengths.

Determination of Lipophilicity (LogP) by Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Rationale: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). RP-TLC is a practical and efficient method for estimating LogP by correlating the retention of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • Stationary Phase: Use commercially available RP-TLC plates (e.g., RP-18 F254s).

  • Mobile Phase: Prepare a series of mobile phases consisting of different volume ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is predominantly in its neutral form).

  • Sample Application: Spot a small amount of a dilute solution of the compound onto the TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualization and Rf Determination: Visualize the spot under UV light and calculate the retardation factor (Rf) for each mobile phase composition.

  • RM Calculation: Convert the Rf values to RM values using the equation: RM = log((1/Rf) - 1).

  • Extrapolation to RM0: Plot the RM values against the volume fraction of the organic modifier. The y-intercept of the resulting linear plot gives the RM0 value, which is a measure of lipophilicity. This can be correlated to LogP using a calibration curve of known standards.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a fundamental property that influences the bioavailability of orally administered drugs and the feasibility of parenteral formulations. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid affecting the equilibrium during this step.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the experimental conditions.

Assessment of Chemical Stability by Forced Degradation Studies

Rationale: Understanding the chemical stability of a drug candidate is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.[7]

Protocol:

  • Stock Solution: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60-80°C).

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures.

    • Photodegradation: Expose a solution to UV and/or visible light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all its degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify the degradation products. This information helps to establish the degradation profile and intrinsic stability of the molecule.

Conclusion

The physicochemical properties of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol are a complex interplay of its constituent heterocyclic rings. A thorough understanding and empirical determination of its pKa, lipophilicity, solubility, and stability are paramount for any drug discovery and development program involving this scaffold. The methodologies outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, enabling a more informed and rational approach to designing effective and safe therapeutic agents.

References

  • Crystal Structure of 4Allyl5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C10H10N4S. Request PDF. Available from: [Link]

  • Haddad, R., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. Available from: [Link]

  • Haddad, R., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Ethyl-5-pyridin-3-yl-4H-[1][2]triazole-3-thiol. CompTox Chemicals Dashboard. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • PubChem. (n.d.). 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol. Available from: [Link]

  • PubChem. (n.d.). 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern achievements of pharmacy. Available from: [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available from: [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-. Available from: [Link]

  • Al-Obaidy, A. H. M. J. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Medical and Clinical Research. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]

  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

  • Ogunyemi, O. O., et al. (2023). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemMedChem, 18(3), e202200572. Available from: [Link]

  • Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. ResearchGate. Available from: [Link]

  • Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Modern achievements of pharmacy. Available from: [Link]

  • PubChemLite. (n.d.). 5-(4-pyridyl)-1h-1,2,4-triazole-3-thiol. Available from: [Link]

  • Kurbatov, S. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(23), 4887. Available from: [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available from: [Link]

  • Patel, N. B., Khan, I. H., & Rajani, S. D. (2014). Synthesis and QSAR studies of some novel disubstituted 1,2,4-triazoles as antimicrobial agents. Medicinal Chemistry Research, 23(2), 848-861. Available from: [Link]

  • Al-Sultani, K. H. K., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • Alex, A. V., & P. S., S. (2018). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 48(2), 125-136. Available from: [Link]

Sources

1H and 13C NMR Spectral Guide: 5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

[1][2]

Executive Summary & Compound Profile

Compound Name: 5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol IUPAC Name: 5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione (Thione tautomer is dominant in polar solvents) CAS Number: 29982-33-0 (Generic for pyridyl-triazole-thiols; verify specific isomer) Molecular Formula: C



Molecular Weight:

This compound exists in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms. In polar aprotic solvents like DMSO-d


thione
Tautomeric Equilibrium

The triazole ring's aromaticity and the sulfur's polarizability allow for rapid proton transfer.

  • Thione Form (Major in DMSO): Characterized by a deshielded N-H signal (~13.5–14.0 ppm) and a C=S carbon signal (~167 ppm).

  • Thiol Form (Minor): Characterized by an S-H signal (often broad/exchanged) and a C-S carbon signal (~150-160 ppm).

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and accurate integration, follow this preparation protocol:

  • Solvent: Use DMSO-d

    
      (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Reasoning: The compound has poor solubility in CDCl

      
      . DMSO disrupts intermolecular H-bonding, sharpening the exchangeable proton signals.
      
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Note: Higher concentrations may cause peak broadening due to stacking or aggregation.

  • Temperature: Run experiments at 298 K (25 °C) .

    • Troubleshooting: If N-H signals are extremely broad, heating to 313 K can accelerate exchange and sharpen the peak, though it may shift the position.

Structural Elucidation Workflow

The following diagram outlines the logic flow for confirming the structure using 1D and 2D NMR.

NMR_WorkflowStartSample in DMSO-d6H1_RunRun 1H NMRStart->H1_RunCheck_NHCheck 13-14 ppm(Broad Singlet?)H1_Run->Check_NHCheck_PyAnalyze Aromatic Region(7.5 - 9.2 ppm)Check_NH->Check_PyConfirmed Triazole NHC13_RunRun 13C NMRCheck_Py->C13_RunConfirmed Pyridine PatternCheck_CSCheck C=S vs C-S(167 vs 150 ppm)C13_Run->Check_CSConfirmStructure ConfirmationCheck_CS->ConfirmThione Tautomer Identified

Caption: Logical workflow for structural validation of triazole-thiones via NMR.

1H NMR Spectral Data Analysis

Solvent: DMSO-d

Frequency:Reference:

The 1H NMR spectrum is dominated by the four protons of the 3-substituted pyridine ring and the exchangeable protons of the triazole.

PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH / SH Exch.13.80 – 14.10 Broad Singlet-Triazole N-H . Highly deshielded due to thione character and H-bonding.
Py-H2 Ar-H9.10 – 9.15 Singlet (d)

Ortho to N , between N and Triazole. Most deshielded due to dual electron withdrawal.
Py-H6 Ar-H8.65 – 8.70 Doublet (dd)

Ortho to N . Deshielded by Pyridine N.
Py-H4 Ar-H8.20 – 8.30 Doublet (dt)

Para to N . Typical aromatic range, coupled to H5.[1][2]
Py-H5 Ar-H7.50 – 7.60 Doublet of Doublets

Meta to N . Most shielded aromatic proton.
Critical Interpretation Notes:
  • The "Missing" Proton: In the thione form, the proton resides on N4 (or N2). In the thiol form, it is on S. In wet DMSO, this signal (

    
     13.[3]8) can broaden into the baseline or disappear due to exchange with H
    
    
    O.
  • Coupling Patterns: The pyridine ring shows a classic 3-substituted pattern :

    • A distinct singlet (H2).

    • Two doublets (H6, H4) with different splitting widths.[2]

    • One "triplet-like" dd (H5) at the highest field.

13C NMR Spectral Data Analysis

Solvent: DMSO-d

Frequency:

The carbon spectrum confirms the oxidation state of the triazole ring carbons (C=S vs C=N).

PositionCarbon TypeShift (

, ppm)
Structural Significance
C3 C=S (Thione)166.5 – 167.5 Diagnostic for thione tautomer. (Thiol C-S would be ~150-160 ppm).
Py-C2 Ar-CH150.0 – 151.0 Alpha to Pyridine Nitrogen.
C5 C=N (Triazole)148.5 – 149.5 Quaternary carbon linking Triazole to Pyridine.
Py-C6 Ar-CH146.5 – 147.5 Alpha to Pyridine Nitrogen.
Py-C4 Ar-CH133.5 – 134.5 Gamma to Pyridine Nitrogen.
Py-C5 Ar-CH123.5 – 124.5 Beta to Pyridine Nitrogen.
Py-C3 Ar-C (Quat)122.5 – 123.5 Ipso carbon attached to Triazole.

Distinction from Isomers (Quality Control)

If your spectrum shows a sharp singlet around 8.5–9.0 ppm that does not integrate to the pyridine system, you may have the N4-substituted isomer (4-(pyridin-3-yl)-1,2,4-triazole-3-thiol).

Feature5-(Pyridin-3-yl) (Target)4-(Pyridin-3-yl) (Isomer)
Structure Pyridine on Carbon-5 Pyridine on Nitrogen-4
Triazole H None on ring carbons.One singlet (C5-H) at ~8.8-9.0 ppm.
Synthesis From Nicotinic Hydrazide.[4]From 3-Aminopyridine + Formylhydrazine.
Tautomerism Visualization

The equilibrium below explains the chemical shift variability of the NH/SH proton.

Caption: Thione-Thiol tautomeric equilibrium. In DMSO, the equilibrium lies heavily to the left (Thione).

Synthesis & Context (Grounding)

Understanding the synthesis aids in identifying impurities (e.g., unreacted hydrazide).

  • Precursor: Nicotinic acid hydrazide.

  • Reagents: Carbon disulfide (CS

    
    ) / Potassium hydroxide (KOH) followed by Hydrazine hydrate.
    
  • Key Impurity: Nicotinic acid hydrazide (Protons at 8.9, 8.6, 8.1, 7.4 ppm; Carbonyl at ~164 ppm). The absence of the C=O peak at 164 ppm and appearance of C=S at 167 ppm confirms cyclization.

References

  • Gökce, H., et al. (2016).[5][6] "Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.[5][6]

  • PubChem. (n.d.). "5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol Compound Summary." National Library of Medicine.

  • Alpaslan, Y. B., et al. (2017). "Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol." (Comparative data for 4-pyridyl isomer). Journal of Heterocyclic Chemistry.

Technical Guide: Tautomeric Forms and Reactivity of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

[1]

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimicrobial, anticancer, and anti-inflammatory agents.[2] The specific derivative 4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 29982-33-0) presents a unique structural challenge due to the electronic influence of the pyridine ring at the N4 position.[1] This guide dissects the critical thione-thiol tautomeric equilibrium that governs its reactivity, stability, and spectroscopic signature.[3]

Structural Identity & Nomenclature

Precise nomenclature is critical as positional isomers (N4-substituted vs. C5-substituted) exhibit distinct chemical behaviors.[1]

  • Target Molecule: 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.[1][4]

  • Core Feature: The pyridine ring is attached to the Nitrogen at position 4 of the triazole ring.[1][5]

  • Ambiguity Alert: Literature often conflates this with 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol (where the pyridine is on Carbon 5).[1] This guide focuses strictly on the N4-isomer.

Molecular Data
PropertyValue
Molecular Formula C₇H₆N₄S
Molecular Weight 178.21 g/mol
CAS Number 29982-33-0
Dominant Form (Solid) Thione (2,4-dihydro-3H-1,2,4-triazole-3-thione)

Tautomeric Equilibrium: Thione vs. Thiol

The reactivity of this molecule is defined by the mobility of the proton between the sulfur atom and the ring nitrogen.[1] While often drawn as a thiol (-SH) , experimental and computational evidence confirms that the thione (=S) form is thermodynamically preferred in the solid state and polar solvents.[5]

The Equilibrium Landscape[1]
  • Thione Form (A): The proton resides on the N1 or N2 nitrogen.[1][5] The C3-S bond has double-bond character (C=S).[1] This form is stabilized by amide-like resonance and intermolecular hydrogen bonding.[1]

  • Thiol Form (B): The proton resides on the sulfur (-SH).[1][5] The triazole ring is fully aromatic.[1] This form is generally higher in energy but becomes relevant in basic conditions (formation of thiolate anions) or gas-phase interactions.[1]

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration and the resulting electronic reorganization.

TautomerismThioneThione Form (Dominant)(NH, C=S)Stable in Solid/DMSOTransitionProton TransferTransition StateThione->Transition-H+ (N) / +H+ (S)ThiolThiol Form (Minor)(SH, C-N)Reactive IntermediateThione->Thiol  Ka (Low)Transition->ThiolAromaticity Gain

Figure 1: Tautomeric equilibrium shifting between the stable Thione form and the reactive Thiol form.[5][6]

Thermodynamic & Electronic Drivers[1]
  • Dipole Moment: The thione form is highly polar (dipole moment ~5-6 D), stabilized significantly by polar solvents like DMSO or Methanol.[5]

  • DFT Calculations: Density Functional Theory (B3LYP/6-311G**) studies on analogous N4-aryl triazoles consistently show the thione form is 13–15 kcal/mol more stable than the thiol form in the gas phase.[1][5]

  • Pyridyl Effect: The electron-withdrawing nature of the N4-pyridyl group decreases the electron density on the triazole ring, slightly increasing the acidity of the N-H proton compared to N-alkyl analogs, making the molecule a versatile nucleophile upon deprotonation.[5]

Spectroscopic Identification (Self-Validating Protocols)

To distinguish between the tautomers experimentally, use the following spectroscopic markers.

Infrared (FT-IR) Spectroscopy
Functional GroupThione Form (Expected)Thiol Form (Rare/Absent)
ν(N-H) 3100–3400 cm⁻¹ (Broad, strong)Absent
ν(C=S) 1240–1280 cm⁻¹ (Strong)Absent
ν(S-H) Absent2500–2600 cm⁻¹ (Weak)

Validation Check: If your solid sample shows a sharp peak at 2550 cm⁻¹, you likely have the S-alkylated derivative or a rare thiol polymorph. A clean starting material should lack the S-H stretch.[1][5]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (prevents exchange broadening).[1]

  • Thione Signal: A broad singlet downfield at δ 13.0 – 14.0 ppm corresponds to the N-H proton.[1][5]

  • Thiol Signal: If present, the S-H proton typically appears upfield (δ 3.0 – 5.0 ppm) but is rarely observed due to rapid exchange.

  • Pyridyl Signals: Characteristic multiplets at δ 8.6 (d), 8.7 (d), 7.9 (d), 7.5 (dd) ppm confirm the integrity of the pyridine ring.[5]

Experimental Protocol: Synthesis & Reactivity

This protocol outlines the synthesis of the N4-substituted isomer via the isothiocyanate route, ensuring regiochemical control.

Synthesis Workflow

Reaction: 3-Aminopyridine + Carbon Disulfide + Hydrazine

1
  • Preparation of Dithiocarbamate:

    • Dissolve 3-aminopyridine (10 mmol) in ethanol/ammonia.

    • Add Carbon Disulfide (CS₂) (12 mmol) dropwise at 0°C.[1][5]

    • Stir for 4 hours to form the dithiocarbamate salt (precipitate).

  • Cyclization:

    • Add Hydrazine Hydrate (20 mmol) to the suspension.

    • Reflux for 3-6 hours until evolution of H₂S ceases (lead acetate paper test).[1]

    • Note: Alternatively, use Formylhydrazine for direct cyclization if C5 is unsubstituted.[5]

  • Isolation:

    • Cool and acidify with HCl to pH 4-5.

    • The thione precipitates as a solid.[1][5] Recrystallize from Ethanol/DMF.[1]

Reactivity Pathways (S-Alkylation)

Despite the thione dominance, chemical reactions (alkylation) typically proceed via the thiolate anion (S-attack) due to the "Hard and Soft Acids and Bases" (HSAB) principle—Sulfur is the softer nucleophile.[1][5]

ReactivityStart4-(Pyridin-3-yl)-Triazole-3-ThioneAnionThiolate Anion(Nucleophilic Species)Start->AnionDeprotonationBaseBase (NaOH/K2CO3)Base->AnionProductS-Alkylated Product(S-R)Anion->ProductSN2 Attack (Soft-Soft)ReagentAlkyl Halide (R-X)Reagent->Product

Figure 2: Mechanism of S-alkylation. The base shifts the equilibrium to the thiolate, enabling nucleophilic attack on alkyl halides.[5]

References

  • PubChem. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1][5]

  • MDPI. Tautomerism and DFT Analysis of Triazole-Thione Schiff Bases. Available at: [Link][1][5]

  • Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 1,2,4-triazole-3-thiones by HPLC-MS. Available at: [Link]

Solubility Profile & Physicochemical Characterization of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS: 29982-33-0) represents a critical scaffold in medicinal chemistry, serving as a precursor for antitubercular, anti-inflammatory, and antimicrobial agents. Its dual-heterocyclic nature—combining a 1,2,4-triazole core with a pyridine ring—imparts unique physicochemical properties that challenge standard formulation and synthesis protocols.

This guide provides a comprehensive analysis of the solubility profile of this compound. While direct experimental data in the open literature is sparse, this document synthesizes theoretical models, Structure-Activity Relationships (SAR) from close analogs (e.g., 4-phenyl and 4-amino-5-pyridyl derivatives), and standard thermodynamic principles to establish a robust solubility framework. It further details a validated experimental protocol for researchers to generate precise solubility data in-house.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the solubility of this compound requires a deep dive into its structural dynamics, specifically tautomerism and acid-base behavior.

Structural Dynamics & Tautomerism

The molecule exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and polar solvents, the thione form (NH at position 1 or 2, C=S at position 3) typically predominates due to the stability of the thioamide resonance.

  • Thiol Form: Favored in alkaline conditions; S-H bond is present.

  • Thione Form: Favored in neutral/acidic conditions and solid state; N-H bond is present.

This equilibrium significantly impacts solubility. The thione form is more polar and capable of acting as a hydrogen bond donor (via NH) and acceptor (via C=S and Pyridine-N), making it less soluble in non-polar solvents like hexane but highly soluble in dipolar aprotic solvents.

Acid-Base Properties

The solubility is pH-dependent due to two ionizable centers:

  • Pyridine Nitrogen: Basic (pKa ~ 5.2). Protonation in acidic media drastically increases aqueous solubility.

  • Triazole-Thiol/Thione: Acidic (pKa ~ 6-7). Deprotonation in basic media (forming the thiolate anion) also enhances aqueous solubility.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and analog data (e.g., 4-phenyl-3-mercapto-1,2,4-triazole), the predicted solubility behavior in common organic solvents is categorized below.

Solvent Class Analysis
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Protic Polar Methanol, Ethanol, IPAModerate to High Ability to solvate both the pyridine nitrogen (H-bond acceptor) and the thione NH (H-bond donor). Solubility increases significantly with temperature.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate Good interaction with the polar triazole core, but less effective than alcohols at disrupting the crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited H-bonding capability; useful for extraction but poor for crystallization.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble High polarity of the thione/triazole core creates a large energy barrier for dissolution in non-polar media.
Aqueous Water (pH 7)Low The hydrophobic aromatic rings (pyridine + triazole) limit solubility despite polar groups.
Temperature Dependence (Van't Hoff Prediction)

Solubility in alcohols (MeOH, EtOH) is expected to exhibit a steep positive correlation with temperature. This characteristic makes alcohols ideal candidates for cooling crystallization processes.

Experimental Methodology: Solubility Determination

For researchers requiring precise mole fraction data (


), the following Isothermal Saturation Method  is the gold standard. This protocol minimizes errors from supersaturation and temperature fluctuations.
Protocol Workflow

SolubilityProtocol Prep 1. Preparation Excess solid + Solvent Equil 2. Equilibration Orbital Shaker (24-48h, Constant T) Prep->Equil T ± 0.1°C Settle 3. Sedimentation Stop stirring (2-4h) Allow phases to separate Equil->Settle Filter 4. Filtration 0.45 µm Syringe Filter (Pre-heated to T) Settle->Filter Avoid precip. Dilute 5. Dilution Dilute aliquot with Mobile Phase Filter->Dilute Analyze 6. Analysis HPLC-UV or Gravimetric Dilute->Analyze

Figure 1: Workflow for the determination of solubility using the Isothermal Saturation Method.

Critical Steps & Causality
  • Equilibration: A minimum of 24 hours is required to ensure thermodynamic equilibrium. The solid phase must be in excess.

  • Temperature Control: Use a water bath with stability

    
    . Even minor fluctuations can induce nucleation in saturated solutions.
    
  • Filtration: The syringe and filter must be pre-heated to the experiment temperature. Why? Contact with a cold filter will cause immediate precipitation of the solute, leading to falsely low solubility readings.

  • Analysis (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – 40:60 is a good starting point.

    • Detection: UV at 254 nm or 280 nm (Pyridine/Triazole absorption).

Thermodynamic Modeling Framework

Once experimental data (mole fraction


) is obtained at various temperatures (

), it must be modeled to extract thermodynamic parameters.
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is widely used for process engineering.



  • A, B, C: Empirical constants determined by regression analysis.

  • Utility: Provides excellent interpolation accuracy for calculating solubility at non-measured temperatures.

Van't Hoff Analysis

To understand the driving forces of dissolution, use the Van't Hoff equation:



  • 
     (Enthalpy of Solution): 
    
    • If

      
       (Endothermic): Solubility increases with temperature. This is expected for 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in most organic solvents.
      
  • 
     (Entropy of Solution):  Reflects the disorder change.
    
  • 
     (Gibbs Energy):  Calculated as 
    
    
    
    .

Application in Process Design

Crystallization Strategy

Based on the predicted profile, two crystallization methods are recommended for purification:

  • Cooling Crystallization (Recommended):

    • Solvent: Ethanol or Isopropanol.

    • Process: Dissolve at reflux (~78°C for EtOH), filter hot to remove insolubles, then cool slowly to 0-5°C.

    • Yield: High, due to the steep solubility-temperature gradient.

  • Anti-Solvent Crystallization:

    • Solvent: DMSO or DMF (High solubility).[1]

    • Anti-Solvent: Water (Low solubility).

    • Process: Dissolve in minimal DMSO. Slowly add Water while stirring.

    • Note: This yields finer crystals but may trap residual solvent.

Recrystallization Diagram

Crystallization Crude Crude Product (Impurities: Salts, Isomers) Dissolve Dissolution Reflux in EtOH Crude->Dissolve FilterHot Hot Filtration Remove insoluble salts Dissolve->FilterHot Cool Controlled Cooling Rate: 0.5°C/min to 5°C FilterHot->Cool Collect Filtration & Drying Vacuum oven Cool->Collect Pure Pure Crystal Form (>99% Purity) Collect->Pure

Figure 2: Recommended process flow for the recrystallization of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

References

  • Synthesis & Characterization

    • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013).[1] National Institutes of Health. Link

  • General Triazole Solubility

    • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[1][2] (2022).[1][3][2] Frontiers in Pharmacology. Link

  • Standard Protocol

    • Shake-Flask Method for Solubility Determination. OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility. Link

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Triazole-Thiol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the 1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, underpinning a diverse array of therapeutic agents with activities spanning antifungal, anticancer, antioxidant, and neuroprotective domains.[1][2][3] The unique electronic and structural features of this heterocyclic system, particularly the interplay between the triazole ring and the appended thiol group, endow these molecules with a remarkable ability to interact with various biological targets. This guide provides a comprehensive exploration of the core mechanisms of action of triazole-thiol compounds, offering both foundational knowledge and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Core Mechanistic Pillars of Triazole-Thiol Bioactivity

The therapeutic efficacy of triazole-thiol compounds can be largely attributed to three interconnected mechanistic pillars: precise enzyme inhibition, effective metal chelation, and the nuanced induction of oxidative stress. Understanding these core principles is paramount for the rational design and development of next-generation drugs based on this versatile scaffold.

Precision Targeting: The Art of Enzyme Inhibition

A hallmark of triazole-thiol compounds is their ability to act as potent inhibitors of various enzymes, a characteristic central to their antifungal and anticancer properties.[4][5][6]

The most well-established mechanism of action for antifungal triazoles is the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[4][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[8] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, effectively blocking the binding of the natural substrate, lanosterol.[7]

Experimental Workflow: Assessing CYP51 Inhibition

A robust method to evaluate the inhibitory potential of novel triazole-thiol compounds against CYP51 involves a fluorescence-based in vitro assay.[9]

CYP51_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_cyp51 Recombinant T. cruzi CYP51 incubation Incubate CYP51, Reductase, and Test Compound recombinant_cyp51->incubation nadph_reductase NADPH Reductase nadph_reductase->incubation bomcc BOMCC (fluorescent substrate) test_compound Triazole-thiol Compound test_compound->incubation reaction_init Initiate reaction with BOMCC and NADPH regenerating system incubation->reaction_init fluorescence_measurement Measure fluorescence (Ex: 410 nm, Em: 460 nm) reaction_init->fluorescence_measurement ic50_calc Calculate IC50 values fluorescence_measurement->ic50_calc

Caption: Workflow for CYP51 Inhibition Assay.

Detailed Protocol: CYP51 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the triazole-thiol test compound in DMSO.

    • Dilute recombinant T. cruzi CYP51 and NADPH reductase in an appropriate assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Prepare a working solution of the fluorescent substrate, 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, recombinant CYP51, NADPH reductase, and varying concentrations of the test compound.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding BOMCC and an NADPH regenerating system.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 410 nm and an emission wavelength of 460 nm over a period of 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

The inhibitory prowess of triazole-thiols extends to other clinically relevant enzymes:

  • Tyrosinase: These compounds can inhibit tyrosinase, a key enzyme in melanin biosynthesis, by chelating the copper ions in its active site.[10][11] This has implications for the treatment of hyperpigmentation disorders.

  • Cholinesterases: Certain derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the management of Alzheimer's disease.[6][12]

Table 1: Inhibitory Activity of Selected Triazole-Thiol Derivatives against Various Enzymes

Compound ClassTarget EnzymeIC50 Value (µM)Reference
Triazole-tethered β-hydroxy sulfidesBacterial Tyrosinase4.52 - 51.40[2]
Thiazoloindazole-based triazolesAcetylcholinesterase< 1.0[13]
Piperidine-bearing triazolesAcetylcholinesterase0.031 - 0.537[14]
Pyridazinone-triazole derivativesAcetylcholinesterase2.35 - 5.15 (Ki)[12]
Benzofuran-triazole hybridsAcetylcholinesterase0.55 - 0.88[6]
The Power of Sequestration: Metal Chelation

The presence of both nitrogen atoms in the triazole ring and the sulfur atom of the thiol group confers upon these molecules the ability to act as efficient metal chelators.[15][16] This property is a significant contributor to their antimicrobial and anticancer activities. By sequestering essential metal ions like iron, copper, and zinc, triazole-thiols can disrupt the function of metalloenzymes that are vital for pathogen survival and tumor growth.[17]

Experimental Protocol: Assessing Metal Chelating Activity

A common method to evaluate the metal chelating ability of triazole-thiol compounds is through a colorimetric assay using a metal-indicator complex, such as the ferrozine assay for iron chelation.

  • Reagent Preparation:

    • Prepare a stock solution of the triazole-thiol test compound in a suitable solvent.

    • Prepare a solution of FeCl2.

    • Prepare a solution of ferrozine.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the FeCl2 solution to initiate the reaction.

    • Incubate for a short period to allow for chelation.

    • Add the ferrozine solution. Ferrozine forms a stable magenta-colored complex with ferrous ions.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • A decrease in absorbance indicates that the test compound has chelated the iron, preventing the formation of the ferrozine-Fe2+ complex.

    • Calculate the percentage of metal chelating activity.

The Double-Edged Sword: Induction of Oxidative Stress and Apoptosis

While some triazole-thiol derivatives exhibit antioxidant properties by scavenging free radicals, a crucial mechanism in their anticancer activity is the induction of oxidative stress.[18][19] By promoting the generation of reactive oxygen species (ROS), these compounds can trigger a cascade of events leading to programmed cell death, or apoptosis, in cancer cells.[20]

The induction of apoptosis by triazole-thiol compounds is a multi-faceted process involving several key events:

  • Mitochondrial Dysfunction: Increased ROS levels can lead to the dissipation of the mitochondrial membrane potential (ΔΨm).[4]

  • Caspase Activation: The disruption of mitochondrial integrity triggers the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[21][22]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of genomic DNA, a hallmark of apoptosis.[23][24]

  • Regulation of Apoptotic Proteins: Triazole-thiol treatment can modulate the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and PARP.[18][25]

Apoptosis_Pathway Triazole_Thiol Triazole-Thiol Compound ROS ↑ Reactive Oxygen Species (ROS) Triazole_Thiol->ROS Mitochondria Mitochondrial Dysfunction (↓ ΔΨm) ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase_3_7->Apoptosis

Caption: Apoptosis induction by triazole-thiols.

Experimental Protocols for Assessing Apoptosis

A suite of assays is typically employed to confirm the induction of apoptosis by triazole-thiol compounds.

A. Measurement of Intracellular ROS

This assay utilizes a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[3][7]

  • Cell Preparation:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the triazole-thiol compound for the desired time.

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a working solution of DCFH-DA at 37°C for 30-60 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

B. Assessment of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 is commonly used to monitor ΔΨm.[15][26] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Cell Treatment:

    • Treat cells with the triazole-thiol compound.

  • Staining:

    • Incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.

  • Analysis:

    • Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

C. Caspase Activity Assay

Caspase activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase substrate.[21][22][27]

  • Cell Lysis:

    • Lyse the treated cells to release the cellular contents.

  • Assay Reaction:

    • Incubate the cell lysate with a colorimetric or fluorometric substrate for a specific caspase (e.g., DEVD-pNA for caspase-3).

  • Measurement:

    • Measure the absorbance or fluorescence to quantify the amount of cleaved substrate, which is proportional to the caspase activity.

D. DNA Fragmentation Analysis

The characteristic ladder pattern of DNA fragmentation can be visualized by agarose gel electrophoresis.[23][24]

  • DNA Extraction:

    • Isolate genomic DNA from treated and untreated cells.

  • Electrophoresis:

    • Run the extracted DNA on an agarose gel.

  • Visualization:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. A ladder-like pattern of DNA fragments will be visible in apoptotic cells.

E. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.[25][28][29]

  • Protein Extraction and Quantification:

    • Extract total protein from treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

Conclusion and Future Perspectives

The triazole-thiol scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. Their multifaceted mechanisms of action, encompassing precise enzyme inhibition, metal chelation, and the induction of oxidative stress, provide a rich tapestry of opportunities for drug discovery. A thorough understanding of these core principles, coupled with the rigorous application of the experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this important class of compounds. Future research should focus on elucidating the intricate signaling pathways modulated by these molecules and on the rational design of derivatives with enhanced target specificity and reduced off-target effects.

References

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Methodological & Application

Application Note: Protocol for Antimicrobial Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Triazole derivatives represent a cornerstone of modern antifungal pharmacotherapy and possess emerging antibacterial properties. Their primary mechanism of action (MOA) involves the competitive inhibition of lanosterol 14α-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the depletion of ergosterol—a vital component of the fungal cell membrane—and the accumulation of toxic 14α-methylsterols, resulting in membrane stress and growth arrest.

However, the rise of azole-resistant Candida and Aspergillus species, driven by target site mutations (e.g., TR34/L98H in cyp51A) and efflux pump overexpression (CDR1/CDR2), necessitates the development of novel triazole scaffolds.

This guide provides a rigorous, self-validating workflow for screening novel triazoles. It integrates CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) standards with advanced mechanistic profiling to ensure data integrity and reproducibility.

Materials & Reagents

Chemical Library Preparation
  • Stock Solution: Dissolve novel triazole compounds in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mg/mL or 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solvent Control: Pure DMSO. Note: Final assay concentration of DMSO must be ≤ 1% (v/v) to prevent solvent-induced toxicity.

Biological Media
Assay TypeMediumSupplement/BufferRationale
Antifungal (Yeast) RPMI 16400.165 M MOPS (pH 7.0), 0.2% GlucoseStandardized synthetic medium; MOPS maintains pH stability critical for azole activity.
Antifungal (Mold) RPMI 16400.165 M MOPS (pH 7.0)Promotes conidial suspension stability.
Antibacterial Cation-Adjusted Mueller-Hinton Broth (CAMHB)Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L)Physiological cation levels ensure reproducible antimicrobial activity.
Reference Strains (Quality Control)

Use ATCC/NCTC strains with known MIC ranges to validate every assay run.

  • Candida albicans ATCC 90028 (Fluconazole-susceptible)[1]

  • Candida krusei ATCC 6258 (Intrinsically Fluconazole-resistant)

  • Staphylococcus aureus ATCC 29213 (Antibacterial control)[2]

Protocol 1: Primary Screening (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution. Standards: CLSI M27-Ed4 (Yeast), M38-A2 (Filamentous Fungi), M07-Ed11 (Bacteria).

Workflow Visualization

MIC_Workflow Start Compound Stock (10 mM in DMSO) Dilution Serial 2-fold Dilution (2x Final Conc.) Start->Dilution Plate 96-Well Plate Setup (100µL Drug + 100µL Cells) Dilution->Plate Add 100µL Inoculum Inoculum Prep (0.5 McFarland) Adjust Dilute to Final Density (e.g., 1-5 x 10^3 CFU/mL for Yeast) Inoculum->Adjust Adjust->Plate Add 100µL Incubate Incubation (35°C, 24-48h) Plate->Incubate Read Read MIC (Visual or OD600) Incubate->Read QC QC Check (Ref Strains within Range?) Read->QC QC->Start No: Repeat End Report MIC QC->End Yes: Valid

Caption: Figure 1. Standardized Broth Microdilution Workflow for MIC determination. Critical QC checkpoints ensure assay validity.

Step-by-Step Methodology (Antifungal Focus)
  • Plate Preparation:

    • Dispense 100 µL of 2x concentrated drug in RPMI/MOPS into columns 1-10 of a sterile 96-well plate.

    • Column 11 (Growth Control): 100 µL medium + 1% DMSO (no drug).

    • Column 12 (Sterility Control): 200 µL medium only.

  • Inoculum Preparation:

    • Pick 5 colonies from a 24h culture (SDA plate) and suspend in sterile saline.

    • Adjust turbidity to 0.5 McFarland Standard (~1-5 x 10⁶ CFU/mL).

    • Dilution Step (Critical): Dilute this suspension 1:1000 (Yeast) or 1:50 (Bacteria) in the assay medium to achieve the final test inoculum (approx. 0.5-2.5 x 10³ CFU/mL for yeast).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Volume: 200 µL per well.

    • Final Drug Concentration: 1x.

  • Incubation:

    • Seal plates with gas-permeable film.

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).

  • Reading:

    • Visual: The MIC is the lowest concentration showing prominent inhibition (≥50% inhibition compared to growth control for azoles; 100% for bacteria).

    • Spectrophotometric: Read OD at 530 nm or 600 nm. Calculate % inhibition:

      
      
      

Protocol 2: Secondary Screening (MBC/MFC)

Objective: Determine if the triazole is fungistatic (inhibits growth) or fungicidal (kills). Definition: The Minimum Fungicidal Concentration (MFC) is the concentration that kills ≥99.9% of the initial inoculum.

  • Sampling: From the MIC plate, remove 20 µL from the MIC well and all wells with higher concentrations (supramic).

  • Plating: Spot these aliquots onto Sabouraud Dextrose Agar (SDA) plates.

  • Incubation: Incubate at 35°C for 48 hours.

  • Interpretation: Count colonies.

    • Fungicidal: < 3 colonies (assuming initial inoculum of ~10³ in the 20µL spot).

    • Fungistatic: Growth persists but is inhibited in broth. Note: Most triazoles are fungistatic against Candida but may be fungicidal against Aspergillus.

Protocol 3: Time-Kill Kinetics

Objective: Assess the rate of antimicrobial activity over time.

  • Preparation: Prepare 10 mL of broth containing the compound at 4x MIC .

  • Inoculation: Add inoculum to reach ~5 x 10⁵ CFU/mL.

  • Sampling: Withdraw aliquots at T = 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Perform serial 10-fold dilutions in PBS and plate on agar.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Bactericidal/Fungicidal: ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum.[3]

Protocol 4: Mechanism of Action (Ergosterol Pathway)

Objective: Validate that the novel triazole targets the ergosterol pathway (CYP51 inhibition).

Pathway Visualization

Ergosterol_Pathway Acetyl Acetyl-CoA Squalene Squalene Acetyl->Squalene Multiple Steps Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Erg1 CYP51 Enzyme: CYP51 (Erg11) Lanosterol 14α-demethylase Lanosterol->CYP51 ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Blockage leads to Ergosterol Ergosterol (Product) CYP51->Ergosterol Downstream Steps (Erg24, Erg2, etc.) Triazole NOVEL TRIAZOLE (Inhibitor) Triazole->CYP51 Inhibits Membrane Membrane Integrity (Fluidity/Function) ToxicSterols->Membrane Disrupts Ergosterol->Membrane Maintains

Caption: Figure 2.[4] Mechanism of Action. Triazoles inhibit CYP51, blocking the conversion of Lanosterol to Ergosterol, causing toxic sterol accumulation.[5]

Sterol Quantitation (GC-MS Method)
  • Treatment: Treat C. albicans cultures with the triazole at sub-MIC levels (e.g., MIC/2) for 16 hours.

  • Saponification: Harvest cells, wash, and reflux in alcoholic KOH (saponification) to release sterols.

  • Extraction: Extract non-saponifiable lipids with n-heptane.

  • Analysis: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result:

    • Effective Triazole: Significant decrease in Ergosterol peak; appearance of a large Lanosterol or Eburicol peak (precursors).

Data Analysis & Troubleshooting

Key Metrics
MetricFormula/DefinitionClinical Relevance
MIC₅₀ / MIC₉₀ Concentration inhibiting 50% / 90% of isolates in a panel.Defines population susceptibility.
IC₅₀ Concentration reducing OD by 50% (calculated via non-linear regression).Precise potency comparison.
FICI (Synergy)

≤0.5 = Synergistic; >4.0 = Antagonistic.
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in wells Drug insolubility in aqueous media.Check stock solubility. Use lower concentrations or verify DMSO <1%.
"Trailing" Growth Partial inhibition (common with azoles).Read MIC at 50% inhibition (visual) rather than 100%.
Skipped Wells Pipetting error or contamination.Discard results. Re-train on pipetting technique.
High MIC in Controls Inoculum too high or strain degradation.Verify 0.5 McFarland and dilution steps. Use fresh sub-cultures.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition.[Link]

  • EUCAST. (2020).[7] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[Link]

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

  • Pfaller, M. A., et al. (2014). Antifungal susceptibility testing: a review of current methods and clinical implications. Journal of Fungi. [Link]

Sources

Application Note: Electrochemical Impedance Spectroscopy (EIS) Protocols for Corrosion Inhibitor Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous methodology for using Electrochemical Impedance Spectroscopy (EIS) to evaluate corrosion inhibitors.[1][2] Unlike DC electrochemical methods (e.g., Tafel extrapolation), EIS is non-destructive and provides time-resolved data on the adsorption kinetics and film formation of inhibitor molecules. This protocol is designed for researchers in materials science and "green" inhibitor development (e.g., pharmaceutical repurposing), focusing on the Modified Randles Circuit model to quantify inhibition efficiency.

Theoretical Foundation: The Impedance Model

To accurately interpret EIS data for corrosion inhibition, one must move beyond the ideal capacitor model. Real-world metal interfaces possess surface roughness, chemical heterogeneity, and non-uniform current distribution.

The Constant Phase Element (CPE)

In corrosion studies, the double-layer capacitance (


) is rarely ideal.[3][4] We substitute it with a Constant Phase Element (CPE) to account for frequency dispersion.[3] The impedance of a CPE (

) is defined as:

[5]
  • 
     : The CPE magnitude (pseudo-capacitance, 
    
    
    
    ).
  • 
     : The imaginary unit (
    
    
    
    ).
  • 
     : Angular frequency (
    
    
    
    ).
  • 
     : The phase shift exponent (
    
    
    
    ).[6][7]
    • If

      
      , the element is an ideal capacitor.[5]
      
    • If

      
      , it represents Warburg diffusion (porous/corroding surface).
      
    • For inhibitors,

      
       typically indicates a protective film.
      
The Modified Randles Circuit

The standard model for an inhibitor adsorbing onto a metal surface is the Modified Randles Circuit . It consists of the Solution Resistance (


) in series with a parallel combination of the Charge Transfer Resistance (

) and the CPE.[3]

Why


 matters: 

is inversely proportional to the corrosion rate (

).[8] A higher

indicates that the inhibitor has successfully blocked active sites on the metal surface, impeding electron transfer.

RandlesCircuit cluster_Parallel Metal-Solution Interface Start Rs Rs (Solution Resistance) Start->Rs Split Rs->Split CPE CPE (Double Layer) Split->CPE  Ic Rct Rct (Charge Transfer) Split->Rct  If Join CPE->Join Rct->Join End Join->End

Figure 1: Modified Randles Circuit used for fitting EIS data in corrosion inhibition studies.


: Solution Resistance; 

: Charge Transfer Resistance; CPE: Constant Phase Element representing the non-ideal double layer.[3]

Experimental Protocol

Materials & Cell Geometry
  • Working Electrode (WE): Carbon steel, mild steel, or alloy of interest.

    • Preparation: Embed in epoxy resin leaving a defined surface area (e.g.,

      
      ).
      
    • Polishing: Wet grind with SiC papers (grades 400 to 2000), followed by diamond paste (

      
      ) to a mirror finish. Wash with distilled water and acetone. Critical:  A rough surface distorts the CPE 
      
      
      
      -value, complicating analysis.
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl. Use a Luggin capillary to minimize IR drop.

  • Counter Electrode (CE): Platinum mesh or graphite rod (surface area must be

    
     the WE to prevent kinetic limitations at the counter electrode).
    
  • Electrolyte: Corrosive medium (e.g.,

    
     or 
    
    
    
    ) with varying concentrations of the inhibitor.
System Stability (OCP)

Before EIS, the system must reach a steady state.

  • Immerse WE in the electrolyte.

  • Monitor Open Circuit Potential (OCP) for 30–60 minutes.

  • Criterion: Stability is achieved when potential drift is

    
    .
    
    • Note: Organic inhibitors may require longer times (up to 2 hours) to reach adsorption equilibrium.

EIS Acquisition Parameters

Configure the Potentiostat/Galvanostat (FRA module) with the following settings:

ParameterSettingRationale
Mode PotentiostaticMaintains

(OCP) while applying AC perturbation.
AC Amplitude

(rms)
Ensures linear response (system linearity is required for valid impedance).
Frequency Range

High freq captures

and inductance; Low freq captures

and diffusion.
Points/Decade 10Sufficient resolution for fitting without excessive experiment time.
DC Potential

vs. OCP
Measurements are taken relative to the stable corrosion potential.

Data Analysis & Calculation

Workflow Overview

The following diagram illustrates the logical flow from raw data acquisition to the calculation of inhibition efficiency.

EIS_Workflow Step1 1. OCP Stabilization (30-60 min) Step2 2. Run Frequency Sweep (100 kHz - 10 mHz) Step1->Step2 Validation 3. Kramers-Kronig Validation (Check Linearity/Causality) Step2->Validation Validation->Step1 Fail (Unstable) Nyquist 4. Nyquist Plot Analysis (Determine Semicircle Diameter) Validation->Nyquist Pass Fitting 5. Fit to Randles Circuit (Extract Rct, Rs, CPE) Nyquist->Fitting Calc 6. Calculate Inhibition Efficiency (η) Fitting->Calc

Figure 2: Step-by-step workflow for EIS data processing. Validation via Kramers-Kronig is a mandatory quality gate before circuit fitting.

Calculating Inhibition Efficiency ( )

The most robust metric for inhibition efficiency using EIS is derived from the Charge Transfer Resistance (


). Since 

is inversely related to the corrosion current, the efficiency is the fractional increase in resistance relative to the inhibited state.


  • 
     : Charge transfer resistance with inhibitor.
    
  • 
     : Charge transfer resistance of the uninhibited solution.
    

Note: Ensure you use the fitted


 value, not just the total impedance magnitude (

), as

includes Solution Resistance (

) which does not reflect the inhibition process.
Interpreting the Nyquist Plot[6]
  • Blank Solution: Typically shows a small, depressed semicircle.[5]

  • Inhibited Solution: The diameter of the semicircle increases significantly.

  • Depression Angle: If the semicircle is "flattened" (depressed), it indicates surface heterogeneity. This confirms the need for the CPE model over a pure Capacitor.

Validation & Quality Control

Kramers-Kronig (K-K) Transforms

Before fitting any circuit, you must validate the data using K-K transforms. This mathematical test ensures the system satisfies three conditions:

  • Linearity: The input signal (

    
    ) was small enough.
    
  • Causality: The response is due only to the perturbation.

  • Stability: The system did not change significantly during the scan (e.g., OCP drift).

Protocol: Most EIS software (e.g., ZView, Nova, EC-Lab) has a built-in K-K test. If the "Chi-squared" (


) of the K-K fit is 

, the data is invalid. Re-polish the electrode and repeat the experiment.
Goodness of Fit

When fitting the Randles circuit:

  • 
     Value:  Should be 
    
    
    
    (ideally
    
    
    ).
  • Error %: Individual element errors (e.g., error on

    
    ) should be 
    
    
    
    . If the error on the CPE exponent
    
    
    is high, consider if the model is appropriate (e.g., adding a Warburg impedance if diffusion tails are visible at low frequencies).

References

  • ASTM International. (2015). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA. [Link]

  • Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy.[1][2][7][8][9][10][11][12][13] Wiley. (The authoritative text on CPE interpretation and K-K validation).

  • Mansfeld, F. (1990). "Electrochemical Impedance Spectroscopy (EIS) as a new tool for investigating methods of corrosion protection." Electrochimica Acta, 35(10), 1533-1544.
  • Macdonald, D. D. (2006). "Reflections on the history of electrochemical impedance spectroscopy." Electrochimica Acta, 51(8-9), 1376-1388. (Foundational theory on causality and stability).
  • Popova, A., et al. (2011). "Evaluation of corrosion inhibition efficiency of some amino acids on mild steel in hydrochloric acid." Corrosion Science. (Source for the standard efficiency formula).

Sources

Application Notes and Protocols for In Vivo Analgesic Activity Testing Using the Tail-Flick Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Reflexive Window into Nociception

The quest for novel analgesic agents is a cornerstone of pharmacological research. A critical step in this journey is the preclinical evaluation of a compound's efficacy in relevant and reproducible animal models of pain. The tail-flick test, first described by D'Amour and Smith in 1941, remains a fundamental and widely utilized method for assessing the analgesic properties of new chemical entities.[1] This test is a measure of thermal nociception, the response to a noxious heat stimulus, and is particularly sensitive to centrally acting analgesics.[2]

The underlying principle of the tail-flick test is elegantly simple: a focused beam of radiant heat or immersion in hot water is applied to the tail of a rodent, typically a rat or a mouse.[1][3] The time it takes for the animal to withdraw its tail, a reflexive action to escape the painful stimulus, is measured as the tail-flick latency.[4][5] An increase in this latency following the administration of a test compound is indicative of an analgesic effect.[4] This application note provides a comprehensive guide to the theory, protocol, and data analysis of the tail-flick test, designed for researchers, scientists, and drug development professionals.

The Neurobiology of the Tail-Flick Reflex: A Spinal Arc

The tail-flick response is not a conscious decision by the animal but rather a spinal reflex. This is a crucial aspect of the test's design and interpretation. While supraspinal systems can modulate the response, the fundamental reflex arc is contained within the spinal cord.[6][7]

When a noxious thermal stimulus is applied to the tail, it activates specialized sensory neurons called nociceptors in the skin. These nociceptors transmit a signal along Aδ and C nerve fibers to the dorsal horn of the spinal cord. Here, the signal is relayed, via synapses, to motor neurons. These motor neurons then activate the muscles responsible for flicking the tail away from the heat source. This entire process occurs rapidly and without the direct involvement of the brain, although descending pathways from the brain can influence the sensitivity of this reflex.[8] Centrally acting analgesics, such as opioids, exert their effect by modulating neurotransmission within this spinal pathway and at supraspinal sites, thereby increasing the threshold for the reflex to be triggered.

Tail_Flick_Neural_Pathway cluster_PNS Peripheral Nervous System (Tail) cluster_CNS Central Nervous System (Spinal Cord) cluster_Effector Effector Heat Noxious Heat Stimulus Nociceptor Nociceptor (Aδ and C fibers) Heat->Nociceptor Activates DorsalHorn Dorsal Horn (Synapse) Nociceptor->DorsalHorn Afferent Signal MotorNeuron Motor Neuron DorsalHorn->MotorNeuron Signal Relay Muscle Tail Muscles MotorNeuron->Muscle Efferent Signal Flick Tail Flick (Withdrawal) Muscle->Flick Contraction Tail_Flick_Workflow Start Start Acclimatization Animal Acclimatization & Habituation Start->Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Grouping Group Animals (Control, Reference, Test) Baseline->Grouping Administration Administer Compounds Grouping->Administration PostTreatment Measure Post-Treatment Latency at Time Points Administration->PostTreatment Data Data Collection & Analysis PostTreatment->Data End End Data->End

Caption: Experimental workflow for the tail-flick test.

Data Presentation and Analysis

A clear and structured presentation of the data is essential for accurate interpretation. The primary endpoint of the tail-flick test is the latency of the tail withdrawal from the heat source. [9]

Key Experimental Parameters
ParameterRecommended Value/ProcedureRationale
Animal Model Male Sprague-Dawley or Wistar rats (180-220g); Male Swiss Albino or C57BL/6 mice (20-30g)Commonly used strains with well-characterized responses. Gender can influence pain perception. [10]
Heat Source Radiant heat (e.g., focused light beam) or hot water bath (52-55°C)Radiant heat offers more precise control and localization of the stimulus. [1][11]
Heat Intensity Adjusted to produce a baseline latency of 2-4 secondsThis range is sensitive enough to detect both analgesic and hyperalgesic effects.
Cut-off Time 10-15 secondsPrevents tissue damage to the animal's tail. [4]
Acclimatization Minimum 1 week to the facility, 30-60 minutes to the testing roomReduces stress and variability in the data. [2][12]
Habituation 2-3 days of brief exposure to the restrainerMinimizes restraint-induced stress analgesia. [5][10]
Baseline Readings 2-3 measurements per animal, with at least 5 minutes between eachEstablishes a stable baseline and allows for the exclusion of outlier animals. [5]
Post-drug Time Points 30, 60, 90, 120 minutesCharacterizes the onset, peak, and duration of the analgesic effect. [2][12]
Calculation of Analgesic Effect

The analgesic effect can be expressed as the increase in tail-flick latency or, more commonly, as the Percentage of Maximal Possible Effect (%MPE). The %MPE normalizes the data and accounts for the cut-off time. It is calculated using the following formula:

%MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

This calculation provides a standardized measure of the analgesic effect, allowing for comparisons between different compounds and doses.

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the results obtained from the tail-flick test, several self-validating measures must be incorporated into the experimental design:

  • Positive Control: The inclusion of a known analgesic, such as morphine, serves as a positive control. [12]A significant increase in tail-flick latency in this group validates the sensitivity of the assay.

  • Negative Control: The vehicle-treated group acts as a negative control, establishing the baseline response in the absence of an active compound.

  • Blinding: The experimenter should be blinded to the treatment groups to prevent observer bias during the measurement of tail-flick latencies.

  • Randomization: Animals should be randomly assigned to the different treatment groups to avoid any systematic bias.

  • Environmental Controls: The ambient temperature and noise levels in the testing room should be kept constant, as these factors can influence the animals' stress levels and pain perception. [1][13]

Conclusion

The tail-flick test, when performed with meticulous attention to detail and a strong understanding of its underlying principles, is a powerful tool in the preclinical assessment of analgesic compounds. Its simplicity, reproducibility, and sensitivity to centrally acting analgesics have made it an indispensable assay in pain research and drug development. [4]By adhering to the protocols and best practices outlined in these application notes, researchers can generate reliable and meaningful data to advance the discovery of new and effective pain therapies.

References

  • Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. RJPTSimLab. [Link]

  • Rodent behavioural test - Pain and inflammation - Tail Flick. NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. [Link]

  • Tail flick test. Wikipedia. [Link]

  • Tail flick test – Knowledge and References. Taylor & Francis. [Link]

  • Tail Flick Test - Maze Engineers. ConductScience. [Link]

  • Tail flick test. Panlab. [Link]

  • Tail Flick Test. Conduct Science. [Link]

  • Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. [Link]

  • In-Vivo Models for Management of Pain. Scientific Research Publishing. [Link]

  • Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PMC. [Link]

  • Tail Flick Assay. Diabetic Complications Consortium (DiaComp). [Link]

  • Tail Flick V.1. Protocols.io. [Link]

  • Improving Tail Flick Analgesic Test by a Custom- Made Restraining Chamber. [Link]

  • Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. PubMed. [Link]

  • An improved method for tail-flick testing with adjustment for tail-skin temperature. PubMed. [Link]

  • A Quantitative Study on the Tail Flick Test in the Rat. PubMed. [Link]

  • Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. PMC. [Link]

  • Physiological evidence of a postsynaptic inhibition of the tail flick reflex by a cannabinoid receptor agonist. PMC. [Link]

  • Tail Flick Test. BioMed. [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's. SciELO México. [Link]

  • Tail-Flick Test: II. The Role of Supraspinal Systems and Avoidance Learning. ResearchGate. [Link]

  • Spatial Transformations in the Withdrawal Response of the Tail in Intact and Spinalized Rats. [Link]

  • Ethical considerations in the use of experimental animals. Archivos de Neurociencias. [Link]

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High-Precision Antifungal Susceptibility Profiling of Novel Triazole Derivatives against Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The development of novel triazole derivatives is critical to combating the rising tide of azole-resistant Candida strains. Unlike fungicidal agents (e.g., amphotericin B), triazoles are primarily fungistatic , leading to the phenomenon known as the "trailing effect"—partial growth inhibition at concentrations above the MIC.

This guide moves beyond basic clinical diagnostics to provide a quantitative research protocol designed for Structure-Activity Relationship (SAR) studies. It integrates the CLSI M27-A4 gold standard with Resazurin-based fluorescence to eliminate subjective visual readout errors common with triazoles.

Mechanistic Grounding: The Target & The Trailing Effect

To interpret assay results correctly, one must understand the molecular bottleneck created by triazoles.

Mechanism of Action

Triazoles target Lanosterol 14


-demethylase (CYP51/ERG11) . Inhibition prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1] This leads to the accumulation of toxic methylated sterols and membrane stress.[2]
The "Trailing" Problem

Because the cell does not lyse immediately (fungistatic), C. albicans can undergo several division cycles before growth arrests. In visual assays, this appears as a "faint haze" at high drug concentrations, often leading to artificially high MIC readings if not properly gated at 50% inhibition.

TriazoleMechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) Target Enzyme Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Triazole Triazole Derivative Triazole->CYP51 Inhibits Membrane Membrane Integrity Ergosterol->Membrane Maintains Arrest Growth Arrest (Fungistatic) Membrane->Arrest ToxicSterols->Membrane Disrupts

Figure 1: The Ergosterol Biosynthesis pathway highlighting the CYP51 blockade by triazoles. Accumulation of toxic sterols drives the fungistatic effect.

Protocol A: CLSI-Compliant Broth Microdilution (Gold Standard)

This protocol adheres to CLSI M27-A4 standards [1], optimized for testing new chemical entities (NCEs).

Materials & Reagents
  • Test Strain: C. albicans ATCC 90028 (Reference) or SC5314 (Genomic standard).

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

    • Critical: Do not use unbuffered media; pH shifts drastically alter triazole potency [2].

  • Solvent: Molecular Grade DMSO.

  • Control Agent: Fluconazole (Sigma-Aldrich) as a positive control.

Compound Preparation (The 100x Rule)

Triazoles are often lipophilic. To prevent precipitation in aqueous media:

  • Prepare a Stock Solution at 100x the highest desired test concentration in 100% DMSO.

  • Perform serial dilutions in 100% DMSO.

  • Dilute these stocks 1:100 into the RPMI assay media.

    • Result: Final DMSO concentration is 1%, which is non-toxic to Candida but ensures compound solubility.

Inoculum Preparation (The Most Common Failure Point)

Standardization of cell density is non-negotiable.

  • Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

  • Pick 5 colonies (>1mm) and suspend in sterile saline (0.85%).

  • Adjust turbidity to 0.5 McFarland Standard using a spectrophotometer (Absorbance 0.08–0.13 at 625 nm).

    • Cell Density:

      
       to 
      
      
      
      CFU/mL.
  • Dilution Step 1: Dilute 1:100 in RPMI 1640.

  • Dilution Step 2: Dilute 1:20 in RPMI 1640.

    • Final Assay Inoculum:

      
       to 
      
      
      
      CFU/mL
      .[3]
Plate Setup & Incubation
  • Use sterile, U-bottom 96-well polystyrene plates.

  • Add 100 µL of 2x drug concentration (in RPMI) to columns 1–10.

  • Add 100 µL of standardized inoculum to all wells.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubate at 35°C (ambient air, no CO2) for 24 hours .

    • Note: CLSI allows 48h, but for triazoles, 24h reading minimizes the trailing effect [3].

Protocol B: Resazurin Fluorescence Assay (High Sensitivity)

Visual determination of the "50% inhibition" point is subjective. Resazurin (Alamar Blue) is a redox indicator that fluoresces pink (Resorufin) only in metabolically active cells, providing a digital readout for MIC50 determination [4].

Workflow Logic

ResazurinWorkflow Start 24h Incubation (Protocol A) AddDye Add 20µL Dye per well Start->AddDye DyePrep Prepare Resazurin (0.01% w/v in PBS) DyePrep->AddDye IncubateDye Incubate 2-4 Hours 35°C (Dark) AddDye->IncubateDye Read Read Fluorescence Ex: 530nm / Em: 590nm IncubateDye->Read Calc Calculate % Inhibition vs Growth Control Read->Calc

Figure 2: Workflow for converting the standard microdilution assay into a fluorometric endpoint assay.

Step-by-Step
  • Preparation: Dissolve Resazurin sodium salt in PBS to 0.01% (w/v). Filter sterilize (0.22 µm).

  • Addition: After the initial 24h incubation of the MIC plate, add 20 µL of Resazurin solution to each well.

  • Development: Incubate for 2–4 hours at 35°C.

    • Blue:[4] No growth (Dead/Inhibited).

    • Pink: Growth (Metabolically active).

  • Reading: Measure fluorescence (Ex 530-560nm / Em 590nm) or Absorbance (570nm/600nm).

Data Analysis (MIC50 Calculation)

For triazoles, the MIC is the lowest concentration causing


50% reduction  in fluorescence compared to the Growth Control (GC).


  • MIC50: First concentration where Inhibition

    
     50%.[5]
    
  • MIC90: First concentration where Inhibition

    
     90%.[3]
    

Results & Troubleshooting

Interpreting the Data
ParameterStandard (CLSI)Interpretation for Triazoles
MIC50 50% inhibitionPrimary Endpoint. Correlates best with clinical efficacy for azoles.
MIC100 100% inhibitionIgnore. Often unachievable due to trailing; misleading for azoles.
Trailing Growth at high conc.[6]If trailing is heavy, check pH (must be 7.0) and inoculum size.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Precipitation in wells Drug insolubilityEnsure stock is 100x in DMSO; do not exceed 1% DMSO final. Check compound logP.
"Skipped" Wells Pipetting error / ContaminationUse multi-channel pipettes with filter tips. Repeat assay.
High Fluconazole MIC Resistant Strain or pH DriftValidate with QC strain (ATCC 90028). Ensure MOPS buffer is fresh.
Edge Effect EvaporationFill outer wells with sterile water; use breathable sealing film.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • Marr, K. A., et al. (1999).[8] "The trailing end point phenotype in antifungal susceptibility testing is pH dependent."[6][9][10] Antimicrobial Agents and Chemotherapy, 43(6), 1383-1386.

  • Arthington-Skaggs, B. A., et al. (2002). "Quantitation of Candida albicans trailing growth in the presence of fluconazole."[6][10] Antimicrobial Agents and Chemotherapy, 46(11), 3649-3651.

  • Liu, M., et al. (2007). "Resazurin staining as a method for determining the susceptibility of Candida albicans to antifungals." Letters in Applied Microbiology, 45(6), 680-684.

Sources

Application Notes and Protocols for 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Agrochemical Researcher

In the continuous pursuit of novel and effective agrochemicals, the 1,2,4-triazole scaffold has emerged as a cornerstone of molecular design.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent fungicidal, herbicidal, and insecticidal properties.[1][4][5] This guide focuses on a particularly promising, yet underexplored derivative: 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol . The strategic incorporation of a pyridine ring, a common toxophore in numerous commercial pesticides, with the versatile triazole-thiol core presents a compelling case for its investigation as a lead compound in agrochemical discovery programs.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not just a set of instructions, but a comprehensive guide grounded in established chemical principles and biological validation methodologies. We will delve into the synthesis, characterization, and, most critically, the protocols for evaluating the agrochemical potential of this molecule.

The Scientific Rationale: Why 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol?

The efficacy of triazole-based agrochemicals is often attributed to their ability to inhibit crucial fungal enzymes.[3] The primary mode of action for most triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of fungal cell membranes.[3][6] By disrupting this pathway, triazoles lead to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[3]

The thiol group and the pyridine nitrogen in the target molecule offer additional sites for interaction with biological targets and can be functionalized to create a diverse library of second-generation compounds. The pyridine moiety itself is present in many successful agrochemicals and can enhance systemic movement within plants.[1]

Synthesis and Characterization

A reliable and scalable synthesis is the bedrock of any screening program. The following protocol is a robust method for the laboratory-scale synthesis of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol, adapted from established procedures for analogous compounds.[7][8][9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Cyclization to Triazole-thiol NicotinicAcid Nicotinic Acid (or Isonicotinic Acid Hydrazide) PotassiumSalt Potassium 3-(pyridin-3-carbonyl)dithiocarbazate NicotinicAcid->PotassiumSalt Stirring CS2_KOH Carbon Disulfide (CS2) + Potassium Hydroxide (KOH) in Ethanol CS2_KOH->PotassiumSalt FinalProduct 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol PotassiumSalt->FinalProduct Reflux Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->FinalProduct

Caption: Synthesis workflow for 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Detailed Synthesis Protocol

Materials:

  • Nicotinic acid (or isonicotinic acid hydrazide)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Hydrazine hydrate (80% or higher)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Standard laboratory glassware for reflux and filtration

Procedure:

Step 1: Synthesis of Potassium 3-(pyridin-3-carbonyl)dithiocarbazate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve nicotinic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add a solution of potassium hydroxide (0.12 mol) in water (20 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (0.12 mol) dropwise over 30 minutes while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10-12 hours.

  • A yellow precipitate of potassium 3-(pyridin-3-carbonyl)dithiocarbazate will form.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry in a desiccator. The salt is typically used in the next step without further purification.

Step 2: Cyclization to 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol

  • Suspend the potassium dithiocarbazate salt (0.1 mol) in water (150 mL) in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (0.2 mol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The color of the solution will change, and the evolution of hydrogen sulfide gas may be observed (conduct in a well-ventilated fume hood).

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 5-6.

  • A white or off-white precipitate of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the product.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a purified solid.

Characterization

It is imperative to confirm the structure and purity of the synthesized compound. The following are expected characterization data based on analogous structures reported in the literature.[7]

Technique Expected Observations
Melting Point Sharp melting point, expected in the range of 240-260 °C.[10]
FTIR (cm⁻¹) ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1600 (C=N stretch), ~1250 (C=S stretch).
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the pyridine ring protons (typically in the 7.5-9.0 ppm range), and a broad singlet for the N-H proton.
¹³C NMR (DMSO-d₆, δ ppm) Signals for the pyridine and triazole ring carbons, with the C=S carbon appearing at a characteristic downfield shift (~160-170 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₆N₄S (178.22 g/mol ).

Protocols for Agrochemical Screening

The following protocols are designed as a primary screening platform to evaluate the fungicidal, herbicidal, and insecticidal potential of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

Antifungal Activity Screening

Rationale: The primary expected activity of a triazole derivative is antifungal. This protocol uses the poisoned food technique to assess the mycelial growth inhibition of key phytopathogenic fungi.

Target Organisms (Suggested):

  • Fusarium oxysporum (causes Fusarium wilt in a wide range of crops)

  • Botrytis cinerea (causes grey mold on fruits and vegetables)

  • Rhizoctonia solani (causes damping-off and root rot)

  • Alternaria solani (causes early blight of potato and tomato)

Protocol:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of the test compound in a suitable solvent (e.g., DMSO or acetone).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

  • Poisoned Media: Cool the autoclaved PDA to 45-50 °C. Add the required volume of the stock solution to the molten PDA to achieve final concentrations of 10, 25, 50, and 100 ppm. Ensure thorough mixing. A control plate should be prepared with the same volume of solvent only.

  • Plating: Pour approximately 20 mL of the poisoned and control media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the margin of a 7-day-old culture of the test fungus. Place the disc, mycelium side down, in the center of each test and control plate.

  • Incubation: Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony (in mm) in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

Herbicidal Activity Screening

Rationale: Some triazole derivatives exhibit herbicidal activity. This protocol assesses both pre- and post-emergence activity on representative monocot and dicot weed species.

Target Species (Suggested):

  • Monocot: Echinochloa crus-galli (Barnyard grass)

  • Dicot: Amaranthus retroflexus (Redroot pigweed)

Protocol: Pre-emergence

  • Planting: Fill small pots (e.g., 8 cm diameter) with a standard potting mix. Sow 10-15 seeds of each target species on the soil surface and cover lightly with soil.

  • Treatment Application: Prepare aqueous solutions of the test compound at various concentrations (e.g., 100, 250, 500 g a.i./ha) using an appropriate formulation with a surfactant. Immediately after sowing, spray the soil surface evenly with the test solutions. A control group should be sprayed with the formulation blank.

  • Incubation: Place the pots in a greenhouse or growth chamber with appropriate light, temperature, and humidity. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

Protocol: Post-emergence

  • Planting: Sow seeds as described above and allow them to grow until the seedlings reach the 2-3 leaf stage.

  • Treatment Application: Spray the foliage of the seedlings evenly with the test solutions prepared as for the pre-emergence test.

  • Incubation: Return the pots to the greenhouse or growth chamber.

  • Evaluation: After 14-21 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 to 100.

Insecticidal Activity Screening

Rationale: Triazole derivatives have also been reported to have insecticidal properties. This protocol uses a contact and stomach poison method to assess activity against a common agricultural pest.[4]

Target Organism (Suggested):

  • Aphis craccivora (Cowpea aphid) - a common sap-sucking insect.

Protocol:

  • Plant Material: Use young fava bean or cowpea plants infested with a healthy population of aphids.

  • Test Solutions: Prepare solutions of the test compound at various concentrations (e.g., 100, 250, 500 ppm) in water with a small amount of surfactant (e.g., 0.1% Tween-80).

  • Application: Spray the infested plants thoroughly with the test solutions until runoff. A control group should be sprayed with the surfactant solution only.

  • Incubation: Place the treated plants in a controlled environment. To prevent escape, cages can be placed over the plants.

  • Evaluation: After 24, 48, and 72 hours, count the number of live and dead aphids on a representative leaf or section of the plant.

  • Calculation: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula:

    • Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

Interpreting Results and Next Steps

The primary screening will provide a qualitative and semi-quantitative assessment of the bioactivity of 4-Pyridin-3-yl-4H-1,2,4-triazole-3-thiol.

  • High Activity: If significant activity (e.g., >80% inhibition/mortality at low concentrations) is observed in any of the screens, the next steps would involve:

    • Determining the EC₅₀ (for fungicides/herbicides) or LC₅₀ (for insecticides) values for more precise quantification of activity.

    • Expanding the screening to a broader range of target organisms.

    • Initiating structure-activity relationship (SAR) studies by synthesizing and testing analogs.

  • Moderate or No Activity: A lack of potent activity in these primary screens does not necessarily preclude the compound's utility. The thiol and amino groups provide handles for further chemical modification, which could lead to derivatives with enhanced potency.

Mechanism of Action Visualization

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Triazole 4-Pyridin-3-yl-4H- triazole-3-thiol Triazole->CYP51 Inhibition CYP51->Ergosterol Normal Biosynthesis ToxicSterols Accumulation of Toxic Sterol Intermediates CYP51->ToxicSterols DisruptedMembrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) ToxicSterols->DisruptedMembrane

Caption: Proposed fungicidal mechanism of action via inhibition of ergosterol biosynthesis.

References

  • Majeed, A. H. J., Al-Jibouri, M. N. A., & Al-Amili, F. I. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Applicable Chemistry, 2(5), 1333-1342. Link

  • Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3854. Link

  • Yüksek, H., Gürsoy, S., & Demirbaş, A. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2181-2201. Link

  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2006). Synthesis and spectral investigations of azole derivatives. Organic Chemistry: An Indian Journal, 2(5-6), 140-145. Link

  • Wang, X., et al. (2015). Synthesis, Crystal Structure, DFT Study and Antifungal Activity of 4-(5-((4-Bromobenzyl) thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine. Molecules, 20(12), 22752-22763. Link

  • Kravchenko, S. D., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. Link

  • Saliyeva, L., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Science and Innovation, 3(6), 1-10. Link

  • Al-Ostoot, F. H., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(18), 5483. Link

  • Tirlapur, V. K., & Tadmalle, T. (2012). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 363-367. Link

  • Wang, C., et al. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Molecular Diversity, 26(4), 2149-2158. Link

  • Al-Amiery, A. A., et al. (2014). Synthesis and Insecticidal Activity of Tetrazole-Linked Triazole Derivatives. Molecules, 19(8), 11676-11687. Link

  • Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1228, 129433. Link

  • Al-Masoudi, N. A., et al. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8] triazole-3-thiol derivatives and Antifungal activity. Journal of Basrah Researches (Sciences), 39(2), 1-10. Link

  • Al-Dhmani, S. A., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Taibah University for Science, 8(4), 318-325. Link

  • Sigma-Aldrich. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol. Link

  • J&K Scientific. 4-Ethyl-5-pyridin-3-yl-4H-[7][8]triazole-3-thiol, 95%. Link

  • Liu, X. H., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 71(2), 292-301. Link

  • Liu, Z., et al. (2008). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Journal of Agricultural and Food Chemistry, 56(2), 596-601. Link

  • Ogunyemi, O. O., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 7(12), e202104443. Link

  • Alyahyaoy, A. H., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). Link

  • Koparir, M., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(3), 103659. Link

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Molecules, 25(22), 5369. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Pyridin-3-yl)-4H-triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical support resource for the synthesis and optimization of 4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol . This specific isomer features the pyridine ring attached to the nitrogen at position 4 (N4) of the triazole ring, a structural distinction critical for its biological activity profile.

The following protocols and troubleshooting steps prioritize the Stepwise Dithiocarbamate Route , which offers superior yield control compared to one-pot methods.

Module 1: Core Synthesis Protocol (The "Gold Standard")

User Question: "I am seeing low yields (<40%) and oily byproducts. What is the most robust protocol for this specific scaffold?"

Senior Scientist Response: Direct one-pot reactions often fail due to the nucleophilic competition between the pyridine nitrogen and the primary amine. The most reliable method involves a discrete isolation of the thiosemicarbazide intermediate followed by a formic acid-mediated cyclization.

Step 1: Formation of the Dithiocarbamate Salt
  • Reagents: 3-Aminopyridine (1.0 eq), Carbon Disulfide (

    
    , 1.2 eq), Triethylamine (TEA, 1.2 eq) or KOH.
    
  • Solvent: Ethanol (anhydrous preferred).

  • Protocol: Dissolve 3-aminopyridine in ethanol containing TEA. Add

    
     dropwise at 0–5°C. Stir for 2–4 hours at room temperature. A yellow precipitate (triethylammonium dithiocarbamate) should form.[1]
    
  • Critical Check: If no precipitate forms, add diethyl ether to induce crystallization. Do not proceed until you have isolated this salt or a thick slurry.

Step 2: Conversion to 4-(Pyridin-3-yl)thiosemicarbazide
  • Reagents: Hydrazine Hydrate (1.5 eq).

  • Protocol: Add hydrazine hydrate directly to the dithiocarbamate slurry. Reflux for 2–3 hours. Hydrogen sulfide (

    
    ) gas will evolve (use a scrubber).
    
  • Work-up: Cool to room temperature. The thiosemicarbazide usually precipitates as a white/off-white solid. Filter and wash with cold ethanol.

  • Yield Target: >70%.

Step 3: Cyclization to 4-(Pyridin-3-yl)-4H-triazole-3-thiol
  • Reagents: Formic Acid (Excess, acts as solvent and C1 donor).

  • Protocol: Suspend the thiosemicarbazide in 85–98% formic acid. Reflux for 3–5 hours.

  • Mechanism: Formylation of the hydrazinyl group followed by dehydrative cyclization.

  • Work-up: Evaporate excess formic acid. Neutralize the residue with saturated

    
     to precipitate the crude thiol. Recrystallize from Ethanol/Water.
    

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: "My product is a sticky oil that won't crystallize."

Diagnosis: This usually indicates incomplete cyclization or the presence of the S-formyl intermediate. Solution:

  • Check pH: The triazole-3-thiol is acidic (

    
     ~6-7). If you neutralize too far (pH > 9), you form the water-soluble thiolate salt. Adjust pH to exactly 5–6 to precipitate the free thiol.
    
  • Force Cyclization: If the intermediate persists, reflux the crude oil in 10% NaOH for 1 hour, then re-acidify. This base-catalyzed method forces the ring closure of any stubborn formyl-thiosemicarbazides.

Issue 2: "I obtained a product, but the melting point is wrong (too high)."

Diagnosis: You likely synthesized the 1,3,4-thiadiazole isomer or a disulfide dimer. Causality: Under strongly acidic conditions (e.g., using


), the sulfur atom can attack the carbonyl carbon, leading to a thiadiazole.
Validation:  Check IR.
  • Triazole-3-thiol: Shows strong C=S stretch (~1300

    
    ) and N-H stretch.
    
  • Thiadiazole: Lacks the N-H stretch of the triazole ring. Fix: Switch to the Triethyl Orthoformate (TEOF) method. Reflux the thiosemicarbazide in TEOF (no acid). This is milder and favors triazole formation.

Issue 3: "The yield of the thiosemicarbazide intermediate is very low."

Diagnosis: 3-Aminopyridine is a weaker nucleophile than aliphatic amines. The dithiocarbamate formation might be reversible. Optimization:

  • Change Base: Use Ammonium Hydroxide (25%) instead of TEA. The ammonium dithiocarbamate salt is often more stable and precipitates more readily.

  • Reaction Time: Increase the

    
     reaction time to 12 hours before adding hydrazine.
    

Module 3: Data & Visualization

Comparative Yields by Cyclization Method
Cyclization ReagentConditionsTypical YieldPrimary ImpurityRecommendation
Formic Acid Reflux, 4h65–75%Formyl-intermediateStandard
Triethyl Orthoformate Reflux, 6h75–85%Unreacted SMHigh Purity
NaOH (4%) Reflux, 2h50–60%Disulfide dimerUse if Acid fails
Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

TriazoleSynthesis Start 3-Aminopyridine DTC Dithiocarbamate Salt Start->DTC CS2, Base (TEA/NH3) TSC 4-(3-Pyridyl) thiosemicarbazide DTC->TSC N2H4·H2O Reflux, -H2S Triazole 4-(3-Pyridyl)-4H- triazole-3-thiol TSC->Triazole HCOOH or TEOF (Preferred Route) Thiadiazole 1,3,4-Thiadiazole (Impurity) TSC->Thiadiazole Strong Acid (Avoid H2SO4) Triazole->Triazole Recrystallize (EtOH/H2O)

Caption: Stepwise synthesis pathway highlighting the critical divergence between triazole and thiadiazole formation.

References

  • Synthesis of 4-substituted-3-mercapto-1,2,4-triazoles

    • Title: Synthesis and pharmacological evaluation of some new 4-substituted-5-mercapto-3-substituted-1,2,4-triazoles.
    • Source:Journal of Saudi Chemical Society, 2013.
    • URL:[Link]

  • Cyclization Mechanisms (Triazole vs. Thiadiazole)

    • Title: 1,2,4-Triazoles: Synthetic strategies and pharmacological potential.[2][3][4][5][6]

    • Source:Rasayan Journal of Chemistry, 2021.
    • URL:[Link]

  • Pyridyl-Triazole Specifics

    • Title: Synthesis and antimicrobial activity of some new 4-substituted-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.
    • Source:Molecules, 2000. (Methodology adapted for 3-pyridyl isomer).
    • URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry. The synthesis of these crucial structural motifs can be complex, often presenting challenges from low yields to unexpected side products.[1] This resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Part 1: General Troubleshooting for Heterocyclic Synthesis

This section addresses universal issues that can arise in a wide variety of heterocyclic reactions. A systematic approach is often the most effective way to diagnose and solve these common problems.[2]

Q1: My reaction is not starting or is proceeding very slowly. What should I check first?

Answer: When a reaction fails to initiate, the issue often lies with the fundamental components and conditions. Before exploring more complex possibilities, verify the following:

  • Purity and Integrity of Starting Materials: Impurities in reagents or solvents can act as inhibitors or lead to unwanted side reactions.[2] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for moisture-sensitive reactions.

  • Catalyst Activity: If the reaction is catalyzed, the catalyst itself may be the culprit.

    • Solid Catalysts: Ensure the catalyst has not been deactivated by improper storage or exposure to atmospheric contaminants.

    • Homogeneous Catalysts: For reactions involving sensitive catalysts like palladium complexes, ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained to prevent deactivation.[3]

  • Reaction Temperature: Some reactions have a significant activation energy barrier and require an initial input of heat to get started. Conversely, for highly exothermic reactions, initiation may be inhibited by overly aggressive cooling. Ensure your temperature is appropriate for the specific transformation.

Start Reaction Failure: No Conversion Observed Check_SM Verify Purity & Integrity of Starting Materials & Solvents Start->Check_SM Check_Catalyst Assess Catalyst Activity (Handling, Storage, Atmosphere) Start->Check_Catalyst Check_Temp Confirm Correct Reaction Temperature Start->Check_Temp Analysis Analyze a Reaction Aliquot (TLC, LC-MS, NMR) Check_SM->Analysis Check_Catalyst->Analysis Check_Temp->Analysis Decision Is Starting Material Intact? Analysis->Decision Degradation Investigate SM Degradation (Harsh Conditions, Instability) Decision->Degradation No Optimize Systematically Optimize Conditions (Temp, Concentration, Catalyst Loading) Decision->Optimize Yes

Caption: Initial workflow for diagnosing a non-starting reaction.

Q2: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic optimization approach is recommended.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[2] Small-scale trial reactions can help identify the optimal parameters without committing large quantities of starting material.

  • Product Decomposition: The target heterocyclic compound may be unstable under the reaction conditions (e.g., strong acid, high heat) or during the workup procedure.[2] Monitor the reaction by TLC or LC-MS to track the appearance of the product and any subsequent degradation products over time.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough for the scale and viscosity of your mixture.[2]

  • Atmospheric Sensitivity: Many organic reactions are sensitive to moisture and oxygen. If applicable, ensure you are using proper inert atmosphere techniques.[2]

  • Competing Side Reactions: Unwanted side reactions can consume starting materials and lower the yield of the desired product. A thorough analysis of the crude reaction mixture can help identify these byproducts and inform strategies to suppress their formation.

Potential Cause Troubleshooting Strategy Rationale
Suboptimal Conditions Systematically screen temperature, time, and concentration.Every reaction has an optimal parameter window for maximum yield.
Product Instability Monitor reaction progress; consider milder conditions or protecting groups.Prevents degradation of the desired molecule once it is formed.[4]
Poor Reagent Purity Use high-purity, anhydrous reagents and solvents.Impurities can poison catalysts or participate in side reactions.[2][5]
Inefficient Mixing Increase stir rate; use a suitable mechanical stirrer for viscous mixtures.Ensures efficient mass transfer between reactants, especially in heterogeneous systems.[6]
Atmospheric Contamination Employ inert atmosphere techniques (N₂ or Ar); use dry glassware.Prevents side reactions with water or oxygen that can consume reagents or deactivate catalysts.[3]

Table 1: Troubleshooting Summary for Low Reaction Yields.

Q3: My reaction produces a thick, unmanageable tar. What causes this and how can I prevent it?

Answer: Tar formation is a common sign of polymerization or widespread decomposition of starting materials or products. This is often caused by excessively harsh reaction conditions.[7][8]

  • Excessive Heat or Prolonged Reaction Time: Overheating can provide enough energy for undesired polymerization pathways. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7]

  • Highly Acidic Conditions: Strong acids can catalyze polymerization, especially with electron-rich heterocycles like pyrroles and indoles.[8]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.

    • Use a Milder Catalyst: Switch from a strong Brønsted acid (like H₂SO₄) to a weaker one, or consider a Lewis acid catalyst.[8]

    • Control Reagent Addition: For highly exothermic reactions, add one of the reagents slowly to maintain better control over the internal temperature.

Part 2: Reaction-Specific Troubleshooting Guides
Fischer Indole Synthesis

This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[4][9]

Q: My Fischer indole synthesis is failing or giving a very low yield. What are the likely reasons?

Answer: The success of the Fischer indole synthesis is highly sensitive to the electronic properties of the substrates and the choice of acid catalyst.[4][9]

  • Substituent Effects: Electron-withdrawing groups on the arylhydrazine can make the nitrogen less nucleophilic, hindering the initial hydrazone formation. Conversely, strong electron-donating groups can weaken the N-N bond, promoting a competing N-N bond cleavage side reaction over the desired[10][10]-sigmatropic rearrangement.[4] For fluorinated compounds, the position of the fluorine atom can stabilize or destabilize the key transition state.[11]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., ZnCl₂, PPA, HCl) are critical and often require empirical optimization.[4] A catalyst that is too weak may not facilitate the key steps, while one that is too strong can cause degradation.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl partner can sterically impede the reaction.[4]

  • Use of Acetaldehyde: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is notoriously difficult and often fails.[4][9][12] A common workaround is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated.[4]

Paal-Knorr Pyrrole Synthesis

This synthesis produces pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13]

Q: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?

Answer: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[10]

  • Steric Hindrance: A bulky substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, directing the cyclization to the less hindered carbonyl.[10]

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial amine attack.[10]

  • pH Control: The reaction is typically run under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can favor the formation of a furan byproduct.[8][13] Using an excess of the amine can also kinetically favor pyrrole formation over the competing furan synthesis.[8]

UnsymmetricalDiketone Unsymmetrical 1,4-Dicarbonyl Regioisomers Mixture of Regioisomers UnsymmetricalDiketone->Regioisomers Yields ControlFactors Control Factors Regioisomers->ControlFactors Controlled By Sterics Steric Hindrance (Bulky Groups) ControlFactors->Sterics Electronics Electronic Effects (EWG/EDG) ControlFactors->Electronics Conditions Reaction Conditions (pH, Catalyst) ControlFactors->Conditions

Caption: Factors influencing regioselectivity in the Paal-Knorr synthesis.

Bischler-Napieralski Reaction

This reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[7][14]

Q: My Bischler-Napieralski reaction is failing, resulting in a low yield or tar. What's going wrong?

Answer: This reaction is very sensitive to the electronic nature of the aromatic ring and the potency of the dehydrating agent.[7]

  • Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is strongly impeded by electron-withdrawing groups on the aromatic ring. It is most effective with electron-donating groups.[7][15]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common reagents like phosphorus oxychloride (POCl₃) may not be strong enough.[7] A stronger system, like P₂O₅ in refluxing POCl₃, may be required.[14][15]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[7][16] This is especially common when the resulting styrene is highly conjugated.[7]

  • Inappropriate Reaction Conditions: While heat is often necessary, excessively high temperatures can lead to decomposition and tar formation.[7]

Dehydrating Agent Typical Substrate Notes
POCl₃ Electron-rich aromatic ringsMost common and versatile agent.[14]
P₂O₅ in POCl₃ Electron-deficient/neutral ringsMore powerful system for less reactive substrates.[14][15]
PPA (Polyphosphoric Acid) Electron-rich ringsCan also serve as the solvent.
Tf₂O / Pyridine Sensitive substratesAllows for milder, low-temperature conditions.[7]

Table 2: Common Dehydrating Agents for the Bischler-Napieralski Reaction.

Pictet-Spengler Reaction

In this reaction, a β-arylethylamine undergoes ring closure after condensation with an aldehyde, typically under acidic conditions.[17][18]

Q: My Pictet-Spengler reaction has a very low yield. What are the common reasons?

Answer: The key to a successful Pictet-Spengler reaction is the efficient formation of the electrophilic iminium ion intermediate and its subsequent cyclization.[5][18]

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed. If the acid is too weak, the iminium ion will not form in sufficient concentration.[5] Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids are often effective.[5]

  • Decomposition of Starting Material: Tryptamine or tryptophan derivatives can be sensitive to harsh acidic conditions and high temperatures.[5] It is often best to start with milder conditions and increase the temperature or acid strength only if necessary.

  • Impure Reagents: Water in the solvent can hydrolyze the iminium ion intermediate, shutting down the reaction. Ensure the aldehyde is pure and the solvent is anhydrous.[5]

  • Steric Hindrance: Bulky substituents on the amine nitrogen or the aldehyde can slow the reaction. Longer reaction times or higher temperatures may be required.[5]

Part 3: Advanced Topics in Heterocyclic Synthesis
Q: My palladium-catalyzed cross-coupling reaction starts but then stalls. Could this be catalyst deactivation?

Answer: Yes, this is a classic sign of catalyst deactivation. Heterocyclic compounds, particularly those containing nitrogen, can act as ligands that poison the metal catalyst.[3]

  • Signs of Deactivation: A sharp decrease in reaction rate, a complete stall before full conversion, or a change in the color of the reaction mixture can all indicate catalyst deactivation.[3]

  • Mechanisms of Deactivation:

    • Poisoning: The nitrogen atom of the heterocycle can coordinate strongly to the palladium center, blocking active sites needed for the catalytic cycle.[3][19]

    • Fouling: Undesired side products can deposit on the catalyst surface, blocking active sites.[20]

    • Sintering (Thermal Degradation): At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[19][20]

  • Mitigation Strategies:

    • Ligand Selection: Use bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These can help stabilize the active catalytic species and reduce the inhibitory effect of the substrate.[3]

    • Incremental Substrate Addition: Adding the heterocyclic substrate slowly can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[3]

    • Ensure Inert Conditions: Active Pd(0) catalysts are highly sensitive to air and moisture. Use dry solvents and rigorously maintain an inert atmosphere.[3]

cluster_causes Primary Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., N-coordination) Deactivation->Poisoning Chemical Fouling Fouling (Coke/Polymer Deposition) Deactivation->Fouling Physical Sintering Sintering (Thermal Agglomeration) Deactivation->Sintering Thermal

Caption: The three primary mechanisms of catalyst deactivation.

Q: My reaction worked perfectly on a 100 mg scale, but failed during a 10 g scale-up. What happened?

Answer: Scale-up is not simply a proportional increase of all reagents.[6][21] The physical dynamics of a reaction can change dramatically in larger vessels, leading to failure.

  • Heat Transfer and Thermal Gradients: Larger volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to uneven heating, localized "hot spots" that cause decomposition, or inefficient cooling for exothermic reactions.[6]

  • Mixing Efficiency: A magnetic stir bar that is effective in a 50 mL flask is inadequate for a 1 L reactor. Inefficient mixing can lead to poor mass transfer, stalling the reaction.[6]

  • Impurity Amplification: A minor side reaction that produced a negligible 1% byproduct at a small scale can become a significant problem at a larger scale, complicating purification and reducing yield.[6]

  • Route Scouting for Scale-Up: When moving to a larger scale, it is critical to re-evaluate the entire synthetic route. The ideal "discovery route" for making small quantities quickly often uses reagents (e.g., carbon monoxide gas, certain solvents) that are unsafe or impractical for large-scale production.[21][22]

References
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • "Technical Support Center: Bischler–Napieralski Reaction Troubleshooting". Benchchem.
  • "Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity". Benchchem.
  • "Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis". Benchchem.
  • "Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives". Benchchem.
  • "Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis". Benchchem.
  • "A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines". Green Chemistry.
  • "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline". Benchchem.
  • "Recent advances in the synthesis of indoles and their applications". RSC Publishing.
  • "Hantzsch pyridine synthesis". Wikipedia.
  • "Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds". Benchchem.
  • "Solvent-controlled regioselective arylation of indoles and mechanistic explorations". Organic Chemistry Frontiers (RSC Publishing).
  • "A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines". ResearchGate.
  • "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions". RSC Publishing.
  • "Fischer Indole Synthesis: Mechanism, Features, Drawbacks". Science Info.
  • "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". International Journal of Pharmaceutical Research and Applications.
  • "Three Sources of Catalyst Deactivation and How To Mitigate Them". ChemCatBio.
  • "A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines†". RSC Publishing.
  • "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis". Asahi Glassplant.
  • "Practical Approaches to Large-Scale Heterocyclic Synthesis". Pharmaceutical Technology.
  • "Problems with Fischer indole synthesis". Reddit.
  • "Fischer Indole Synthesis". Collegedunia.
  • "Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells". MDPI.
  • "Pictet-Spengler reaction". chemeurope.com.
  • "Pictet–Spengler reaction". Wikipedia.
  • "Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause". Micromeritics.
  • "Effect of solvent and cation on the reaction of organometallic derivatives of indole with methyl iodide". The Journal of Organic Chemistry.
  • "Catalyst deactivation Common causes". AmmoniaKnowHow.
  • "Pictet-Spengler Reaction". J&K Scientific LLC.
  • "Catalyst deactivation mechanisms and how to prevent them". Inchem.
  • "THE PICTET-SPENGLER REACTION: EFFICIENT CARBON-CARBON BOND FORMING REACTION IN HETEROCYCLIC SYNTHESIS".
  • "Purification of heterocyclic organic nitrogen compounds". Google Patents.
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  • "58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS". Science topic.
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optimizing reaction conditions for triazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Triazole Synthesis Technical Support Hub Ticket ID: #TRZ-OPT-2024 Subject: Optimization of Reaction Conditions for Triazole Ring Formation (CuAAC & RuAAC) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support center for azide-alkyne cycloaddition. This guide addresses the two primary methodologies for triazole formation:

  • CuAAC (Copper-Catalyzed): Selective for 1,4-disubstituted triazoles.[1]

  • RuAAC (Ruthenium-Catalyzed): Selective for 1,5-disubstituted triazoles.[1]

The following protocols and troubleshooting matrices are designed to move beyond textbook procedures, addressing real-world failure modes such as catalyst deactivation, protein aggregation, and oxidative homocoupling.

Part 1: The Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause of your reaction failure before altering parameters.

SymptomProbable CauseCorrective Action
Reaction Stalls (Blue Solution) Cu(I) Oxidation: The active Cu(I) has oxidized to inactive Cu(II).[2][3]Immediate: Add 0.5–1.0 eq. of Sodium Ascorbate. Preventative: Degas solvents or increase Ligand:Cu ratio to 5:1.
Precipitation (Bioconjugation) ROS Damage: Reactive Oxygen Species are crosslinking proteins.[4]Switch ligand to THPTA or BTTAA .[4] Add Aminoguanidine (1–5 mM) as a scavenger.
Low Yield (Organic Solvent) Ligand Dissociation: Non-coordinating solvents destabilize the Cu-complex.Use TBTA (organic soluble).[3] Ensure solvent is strictly anhydrous if using Cu(I) salts without reductant.
Side Product: Diynes Glaser Coupling: Oxygen presence is facilitating alkyne homocoupling.Strictly exclude oxygen (Argon sparge). Add a slight excess of ascorbate to maintain reducing environment.
RuAAC Low Conversion Steric Hindrance: Ru center is sensitive to steric bulk at the azide position.Switch catalyst to Cp*RuCl(cod) .[5] Increase temperature to 60°C.
RuAAC Regioselectivity Loss Ligand Exchange: Formation of catalytically active but non-selective species.Avoid protic solvents. Use anhydrous THF, Dioxane, or Toluene.

Part 2: Ligand Selection (The Critical Variable)

In CuAAC, the ligand is not just an accelerator; it is the "sacrificial shield" for your catalyst and substrate.

LigandSolubilityKineticsCytotoxicityBest Application
TBTA Organic (DMSO/MeOH)SlowHighSmall molecule synthesis in organic media.
THPTA WaterFastLowProtein labeling, aqueous synthesis.[2][4]
BTTAA WaterVery Fast Lowest Live-cell labeling, low-concentration reactants.

Technical Insight: Why BTTAA? While THPTA is the industry standard for water solubility, BTTAA forms a more electron-rich catalytic pocket around the Copper center. This lowers the activation energy for the formation of the cupracycle intermediate, allowing the reaction to proceed at lower copper concentrations (10–50 µM), which is critical for minimizing toxicity in live cells [1].

Part 3: Optimized Experimental Protocols

Protocol A: Standard CuAAC (1,4-Triazole Formation)

Target: Robust synthesis of small molecules or resilient bioconjugates.

Reagents:

  • Cu source: CuSO₄[2][3][4][6][7]·5H₂O (20 mM stock in water)

  • Reductant: Sodium Ascorbate (100 mM freshly prepared)

  • Ligand: THPTA or BTTAA (50 mM stock)

Step-by-Step:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and Ligand (Ratio 1:2 for synthesis, 1:5 for bioconjugation). Note: The solution should remain clear or light blue.

  • Prepare Reaction: Dissolve Alkyne (1.0 eq) and Azide (1.0–1.2 eq) in the solvent of choice (tBuOH/H₂O 1:1 is ideal for small molecules).

  • Initiation: Add the Cu-Ligand complex to the reaction mixture (1–5 mol% Cu).

  • Activation: Add Sodium Ascorbate (5–10 eq relative to Cu).

    • Visual Check: The solution must turn colorless or pale yellow (Cu(I)). If it turns blue (Cu(II)), oxygen has entered; add more ascorbate immediately.

  • Incubation: Stir at RT for 1–4 hours.

  • Workup: For small molecules, dilute with water and extract with EtOAc. For biomolecules, use EDTA (see Part 4).

Protocol B: RuAAC (1,5-Triazole Formation)

Target: Synthesis of 1,5-disubstituted triazoles or reactions with internal alkynes.[1]

Reagents:

  • Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).

    • Why this catalyst? It is significantly more active and regioselective than the older Cp*RuCl(PPh₃)₂ due to the labile COD ligand [2].

Step-by-Step:

  • Environment: Flame-dry glassware and cool under Argon. RuAAC is less oxygen-sensitive than CuAAC but performs best under inert atmosphere.

  • Solvent: Use anhydrous THF or Dioxane (0.2–0.5 M concentration). Avoid water/alcohols as they can interfere with the ruthenacycle intermediate.

  • Addition: Add Azide (1.0 eq) and Alkyne (1.0 eq).

  • Catalyst: Add Cp*RuCl(cod) (1–2 mol%).

  • Reaction: Stir at RT. If conversion is <50% after 2 hours, heat to 40–60°C.

  • Purification: Solvent evaporation followed by flash chromatography.

Part 4: Bioconjugation & Copper Removal (Advanced FAQ)

Q: How do I remove Copper after the reaction? It is toxic to my cell line. A: Simple dialysis is often insufficient because Copper binds high-affinity sites on proteins. Use one of these "Self-Validating" methods:

  • EDTA Chelation: Add EDTA (50 mM) to the reaction post-synthesis. The solution should turn blue (Cu-EDTA complex).[8] Dialyze against EDTA-containing buffer, then pure buffer.

  • Solid Phase Extraction: For small molecules, pass the crude mixture through a Cu-scavenging resin (e.g., Chelex 100 or thiol-functionalized silica).

Q: My protein precipitates during the reaction. A: This is likely oxidative damage.

  • Degas: Sparging buffers with Nitrogen is mandatory.

  • Add Aminoguanidine: Add at 1–5 mM. It intercepts keto-aldehydes (byproducts of ascorbate oxidation) that crosslink Lysine/Arginine residues [3].

Part 5: Visualizations

Figure 1: Reaction Condition Decision Tree

Caption: Logical flow for selecting the correct catalyst system based on regioselectivity and substrate requirements.

TriazoleDecisionTree Start Start: Triazole Synthesis Regio Desired Regiochemistry? Start->Regio CuAAC CuAAC (1,4-disubstituted) Regio->CuAAC 1,4-Isomer RuAAC RuAAC (1,5-disubstituted) Regio->RuAAC 1,5-Isomer Substrate Alkyne Type? CatSelect Catalyst: Cp*RuCl(cod) Substrate->CatSelect Both work Solvent Solvent System? CuAAC->Solvent Ligand Ligand Selection Solvent->Ligand Aqueous/Bio TBTA Use TBTA (Organic Solvents) Solvent->TBTA Strictly Organic THPTA Use THPTA (Aqueous/Protein) Ligand->THPTA General Bio BTTAA Use BTTAA (Live Cells/Low Conc) Ligand->BTTAA Sensitive/Fast RuAAC->Substrate Internal or Terminal Alkyne

Figure 2: Troubleshooting the "Blue Solution" (CuAAC)

Caption: Workflow for diagnosing and fixing catalyst oxidation issues during CuAAC.

CuAACTroubleshoot Check Visual Check: Reaction Color Yellow Colorless/Yellow Check->Yellow Blue Blue/Green Check->Blue Action1 Proceed: Cu(I) is Active Yellow->Action1 Action2 STOP: Cu(I) Oxidized to Cu(II) Blue->Action2 Fix1 Add Sodium Ascorbate (0.5 eq) Action2->Fix1 Immediate Fix2 Check Atmosphere (Degas) Action2->Fix2 Preventative Fix1->Check Re-evaluate

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.

  • Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.

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Technical Support Center: 1,2,4-Triazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Scientist) Topic: Side Reactions & Impurity Profiling in 1,2,4-Triazole Scaffolds

Introduction

Welcome to the 1,2,4-Triazole Synthesis Support Hub . If you are accessing this guide, you likely aren't struggling with the basic chemistry, but rather the subtle, yield-killing side reactions that plague this scaffold.

The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry (e.g., fluconazole, letrozole), but its synthesis is fraught with competitive pathways. This guide deconstructs the three most critical failure modes: Regioselective Ambiguity , Chalcogen Competition (Oxadiazole formation) , and Acyl Scrambling .

Module 1: Regioselectivity & The "Wrong Isomer"

The Issue

You attempted to alkylate a 1,2,4-triazole ring (or cyclize an unsymmetrical precursor) and obtained a mixture of


 and 

isomers, often inseparable by standard flash chromatography.
The Mechanism: Annular Tautomerism

The 1,2,4-triazole ring exists in a dynamic equilibrium of tautomers (


, 

, and

). When treating the parent ring with an electrophile (alkyl halide), the site of reaction is governed by a conflict between steric hindrance and electron density .
  • 
    -Alkylation:  Generally thermodynamically favored but sterically sensitive.
    
  • 
    -Alkylation:  Often kinetically favored, especially with bulky electrophiles or loose ion-pair transition states.
    
  • 
    -Alkylation:  Rare in basic alkylation conditions but common in specific cyclization pathways (e.g., Einhorn-Brunner).
    
Troubleshooting Protocol: Controlling the Attack
VariableRecommendationRationale
Base Selection Use Cs₂CO₃ (Cesium Carbonate) in DMF.The "Cesium Effect" promotes solubility and tighter ion pairing, often favoring the thermodynamic

product over the kinetic

.
Solvent System Switch to Non-polar (Toluene) with Phase Transfer Catalyst.Reducing solvent polarity can suppress the formation of the more polar

isomer.
Protecting Groups Use Trityl (Trt) or THP .If you need specific substitution, install a bulky protecting group on the nitrogen you don't want to react, then deprotect later.
Alternative Route Cyclize, don't Alkylate. If regioselectivity is <5:1, abandon alkylation. Build the ring with the substituent already attached using the Einhorn-Brunner method.
Visualizing the Pathway

TriazoleAlkylation Tautomer 1,2,4-Triazole (Tautomeric Equilibrium) N1_Path Path A: N1 Attack (Thermodynamic) Tautomer->N1_Path Cs2CO3/DMF N2_Path Path B: N2 Attack (Kinetic/Steric) Tautomer->N2_Path NaH/THF (Fast) N4_Path Path C: N4 Attack (Rare/Quaternization) Tautomer->N4_Path Excess R-X Product_N1 N1-Alkyl Triazole (Desired Drug Scaffold) N1_Path->Product_N1 Product_N2 N2-Alkyl Triazole (Common Impurity) N2_Path->Product_N2 Product_N4 Quaternary Salt (Dead End) N4_Path->Product_N4

Caption: Divergent alkylation pathways of the 1,2,4-triazole ring. N1 is usually desired; N2 is the persistent impurity.

Module 2: The Oxadiazole Impurity (O- vs. N-Attack)

The Issue

You are synthesizing a triazole via the condensation of a diacylhydrazine with a primary amine (or ammonium acetate), but your mass spec shows a peak -15 mass units (or similar discrepancy indicating oxygen retention) and NMR confirms a 1,3,4-oxadiazole byproduct.

The Mechanism: Chalcogen Competition

In the dehydration of the diacylhydrazine intermediate, the carbonyl oxygen is activated (by heat or acid). If the amine nucleophile is sluggish (sterically hindered or electron-poor), the carbonyl oxygen of the other amide group acts as the nucleophile, closing the ring to form a 1,3,4-oxadiazole instead of the triazole.

Troubleshooting Protocol: Forcing N-Insertion

Step-by-Step Correction:

  • Check your Amine: If using a substituted aniline with electron-withdrawing groups (e.g., 4-nitroaniline), the nucleophilicity is too low for standard thermal dehydration.

  • Switch Reagents: Stop using simple acid catalysis (

    
    -TsOH).
    
  • The Chlorination Method (High Success Rate):

    • Step A: Treat the diacylhydrazine with PCl₅ or POCl₃ to convert the amide to an imidoyl chloride.

    • Step B: Add the amine. The imidoyl chloride is highly electrophilic, forcing the amine to attack before the oxygen can cyclize.

  • The Lawesson's Reagent Alternative: If the oxadiazole persists, convert the carbonyls to thiocarbonyls using Lawesson’s reagent. Sulfur is a better leaving group, facilitating the amine attack.

Reagent Decision Matrix
ReagentRisk of OxadiazoleRecommended For
Acetic Acid (Reflux) High Only simple, unhindered amines.
POCl₃ / PCl₅ Low Sterically hindered or electron-deficient amines.
Lawesson's Reagent Very Low Difficult substrates; requires sulfur removal step.

Module 3: The Pellizzari "Scrambling" Effect

The Issue

You are performing a Pellizzari reaction (Amide A + Hydrazide B) to make an unsymmetrical triazole. You isolate the product, but it contains significant amounts of two other compounds: Symmetrical Triazole A-A and Symmetrical Triazole B-B.

The Mechanism: Transamination/Acyl Interchange

At the high temperatures required for Pellizzari synthesis (often >140°C), the amide and hydrazide can undergo acyl exchange before cyclization.

  • This equilibrium creates a "soup" of precursors, leading to a statistical mixture of 3,5-disubstituted triazoles (

    
    , 
    
    
    
    , and
    
    
    ).
Troubleshooting Protocol
  • Lower the Temperature: Use microwave irradiation to shorten reaction times (10-20 mins) compared to conventional heating (12-24 hours). This kinetic control minimizes the time available for the acyl-exchange equilibrium to establish.

  • Use the Einhorn-Brunner Method Instead: This method uses Imides + Hydrazines .[1] It avoids the free amide exchange issue inherent to the Pellizzari reaction.

  • Purification: If you must use Pellizzari, ensure

    
     and 
    
    
    
    have significantly different polarities to allow separation of the three products.
Visualizing the Scrambling

PellizzariScramble Reactants Amide (R1) + Hydrazide (R2) Equilibrium Thermal Acyl Exchange (High Temp Side Reaction) Reactants->Equilibrium >140°C Mix Mixture of Precursors: (R1-Amide, R2-Amide, R1-Hydrazide, R2-Hydrazide) Equilibrium->Mix Prod_Desired Target: 3-R1-5-R2-Triazole Mix->Prod_Desired Prod_Sym1 Impurity: 3,5-di-R1-Triazole Mix->Prod_Sym1 Prod_Sym2 Impurity: 3,5-di-R2-Triazole Mix->Prod_Sym2

Caption: The "Acyl Scrambling" mechanism in Pellizzari synthesis leading to symmetrical impurities.

References

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • BenchChem Technical Guides. (2025). The Einhorn-Brunner Reaction: A Technical Guide.[2] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Regioselective synthesis of 1,2,4-triazoles.[3][4][5][6][7] Retrieved from

  • National Institutes of Health (PMC). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Retrieved from

  • Molecules. (2015).[8] 1,2,4-Triazole: A Review of Pharmacological Importance and Synthesis. Retrieved from

Sources

stability issues of 4-Pyridin-3-yl-4H-triazole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the stability, solubility, and handling of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 29982-33-0) in solution.[1] The content is structured for researchers requiring immediate troubleshooting steps and mechanistic explanations.

Part 1: Executive Summary & Quick Diagnosis

Compound Profile:

  • Chemical Name: 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol[1][2]

  • Core Instability Factors: Thione-thiol tautomerism, oxidative dimerization (disulfide formation), and pH-dependent solubility.[1]

  • Critical Alert: This compound is amphoteric . It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic thiol/thione group (pKa ~6–8). Solution stability is strictly governed by pH.

Quick Troubleshooting Flowchart

Use the diagram below to diagnose your specific solution issue.

Troubleshooting Start Issue Encountered Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Color Change (Yellowing) Start->ColorChange InconsistentData Inconsistent Assay/Activity Start->InconsistentData CheckPH Check pH Precipitation->CheckPH Oxidation Oxidative Dimerization (Disulfide Formation) ColorChange->Oxidation Tautomer Thione-Thiol Equilibrium Shift InconsistentData->Tautomer NeutralPH pH 5.0 - 7.0 (Isoelectric Point?) CheckPH->NeutralPH If pH is neutral Action1 Action: Acidify to pH < 4 or Basify to pH > 9 NeutralPH->Action1 Action2 Action: Add DTT/TCEP Degas Solvents Oxidation->Action2 Action3 Action: Standardize Solvent (DMSO vs Water) Tautomer->Action3

Figure 1: Diagnostic decision tree for common solution stability issues.

Part 2: Technical FAQs & Troubleshooting

Category A: Solubility & Precipitation

Q1: My compound precipitated shortly after dissolving it in phosphate-buffered saline (PBS, pH 7.4). Why? Diagnosis: You likely hit the solubility nadir (lowest solubility point). Technical Explanation: 4-Pyridin-3-yl-4H-triazole-3-thiol is amphoteric.[1]

  • At pH < 4: The pyridine ring is protonated (

    
    ), increasing water solubility.
    
  • At pH > 8: The thiol group is deprotonated to the thiolate anion (

    
    ), also increasing solubility.
    
  • At pH ~5–7: The molecule exists predominantly as a neutral species (or zwitterion), which has the lowest solubility in aqueous media. PBS (pH 7.4) is often borderline, leading to slow precipitation or crystallization.

Corrective Protocol:

  • Cosolvent Approach: Dissolve the stock in 100% DMSO first.

  • Dilution: Dilute into the aqueous buffer. If precipitation persists, adjust the buffer pH to be slightly more basic (pH 8.0) or acidic (pH 4.0), depending on your assay's tolerance.

Q2: Can I store stock solutions in DMSO? Answer: Yes, but with precautions. Risk: DMSO is hygroscopic and can facilitate mild oxidation of thiols to disulfides over time. Recommendation:

  • Store at -20°C or -80°C .

  • Use anhydrous DMSO.

  • Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.[1]

Category B: Chemical Stability & Oxidation[1]

Q3: The solution turned from clear/white to faint yellow over 24 hours. Is it degraded? Diagnosis: Likely Oxidative Dimerization . Technical Explanation: Triazole-3-thiols are susceptible to oxidation, forming a disulfide dimer (R-S-S-R).[1] This reaction is accelerated by:

  • Basic pH: The thiolate anion (

    
    ) is a stronger nucleophile and more easily oxidized than the neutral thiol.
    
  • Trace Metals: Copper or iron ions in buffers act as catalysts.

  • Oxygen: Atmospheric oxygen is sufficient to drive this reaction.

Mechanistic Pathway (Graphviz):

OxidationPathway cluster_legend Key Thione Thione Form (Stable in acid/neutral) Thiol Thiol Form (-SH) (Reactive species) Thione->Thiol Tautomerism (Equilibrium) Thiolate Thiolate Anion (-S⁻) (High pH) Thiol->Thiolate Deprotonation (pH > pKa) Disulfide Disulfide Dimer (Oxidation Product) Thiolate->Disulfide O₂ / Trace Metals (Irreversible) Blue = Stable Blue = Stable Red = Unstable/Degraded Red = Unstable/Degraded

Figure 2: Pathway of tautomerism leading to oxidative degradation.

Corrective Protocol:

  • Add Reducing Agents: Supplement buffers with 0.5 mM DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to keep the compound in the reduced thiol state.

  • Degassing: Degas buffers with nitrogen or argon before use.

Category C: Analysis & Purity[3][4]

Q4: I see two peaks in my HPLC chromatogram. Is my compound impure? Diagnosis: It could be Tautomerism or Disulfide formation . Differentiation Test:

  • Scenario A (Tautomerism): If the peaks coalesce (merge) when the column temperature is raised (e.g., to 50°C), they are tautomers (Thione vs. Thiol). This is normal behavior for this class of compounds [1].

  • Scenario B (Impurity): If the two peaks remain distinct and the second peak has a mass of roughly

    
     (Dimer), it is the disulfide oxidation product.
    

Q5: What is the best method to quantify this compound? Answer: UV-Vis spectroscopy or HPLC.

  • UV-Vis: The thione and thiol forms have distinct absorption maxima.[1] In methanol/ethanol, the thione form typically dominates.

  • Molar Extinction Coefficient: Determine experimentally, as it varies significantly with solvent pH due to the pyridine/triazole ionization states.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to minimize precipitation and oxidation.

  • Weighing: Weigh the solid 4-Pyridin-3-yl-4H-triazole-3-thiol into a microcentrifuge tube.

  • Solvent Choice: Add Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the initial stock.

    • Why? DMSO ensures complete solubilization of the neutral species and suppresses rapid oxidation compared to aqueous basic solutions.

  • Mixing: Vortex vigorously until clear. Sonicate for 30 seconds if necessary.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Shelf Life: ~3-6 months in DMSO at -20°C.[1]

Protocol 2: Solubility & Stability Check (LC-MS)

Run this if you suspect degradation.[1]

StepActionTechnical Note
1 Prepare Sample Dilute stock to 100 µM in 50:50 Water:Acetonitrile.
2 Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
3 Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid.
4 Gradient 5% B to 95% B over 10 minutes.[1]
5 Detection Monitor at 254 nm (aromatic) and MS (ESI+).
6 Analysis Look for Mass 178.2 (M+H) for parent.Look for Mass 354.4 (approx) for Disulfide dimer.

Part 4: References

  • Tautomerism of 1,2,4-triazole-3-thiones:

    • Title: Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione.[1]

    • Source: ResearchGate.[3]

    • Relevance: Confirms that the thione form is generally more stable but exists in equilibrium with the thiol form, which is critical for understanding HPLC peak splitting and reactivity.

  • Oxidation of Triazole Thiols:

    • Title: Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones.[1]

    • Source: Royal Society of Chemistry (J. Chem. Soc. C).

    • Relevance: Establishes the susceptibility of the C-S bond in this class of compounds to oxidative cleavage and transformation.

  • Specific Compound Data (CAS 29982-33-0):

    • Title: 4-PYRIDIN-3-YL-4H-1,2,4-TRIAZOLE-3-THIOL Chemical Properties.

    • Source: ChemicalBook.

    • Relevance: Provides specific physical property data and CAS verification for the 4-pyridin-3-yl isomer.

  • Solubility & Pharmacophore Properties:

    • Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.[1][4][5]

    • Source: Scientific Research Publishing.

    • Relevance: Discusses the solubility profiles and synthesis of structurally similar 4,5-disubstituted triazole thiols, validating the DMSO/Ethanol solubility protocols.

Sources

Validation & Comparative

From Silicon to Solution: A Guide to In Vitro Validation of Molecular Docking Results

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, computational methods such as molecular docking have become indispensable tools for the rapid screening of vast chemical libraries to identify potential therapeutic candidates.[1] These in silico techniques predict the binding orientation and affinity of a ligand to a target protein, significantly accelerating the initial phases of research.[2] However, the predictions generated by docking algorithms are theoretical and necessitate rigorous experimental validation to confirm their biological relevance.[3][4] A high docking score does not always guarantee high binding affinity or functional activity.[5][6] This guide provides an in-depth comparison of common in vitro assays used to validate molecular docking results, offering insights into their principles, practical applications, and the causality behind experimental choices.

The Imperative of Experimental Validation

Molecular docking simulations, while powerful, are based on scoring functions that approximate the complex energetic landscapes of protein-ligand interactions.[7][8] These approximations can sometimes lead to inaccuracies.[9] Therefore, transitioning from computational predictions to tangible biological data is a critical step in the drug discovery pipeline.[1] In vitro assays provide the first layer of empirical evidence, confirming direct physical binding and assessing the functional consequences of that interaction.

The Workflow: From Docking to Validation

A typical workflow involves a tiered approach, starting with assays that confirm direct binding, followed by functional assays that measure the biological effect of the compound.

G cluster_0 Computational Phase cluster_1 In Vitro Validation Phase Molecular Docking Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Hit Selection Hit Selection Virtual Screening->Hit Selection Binding Assays Binding Assays Hit Selection->Binding Assays Experimental Confirmation Functional Assays Functional Assays Binding Assays->Functional Assays Lead Optimization Lead Optimization Functional Assays->Lead Optimization

Caption: A streamlined workflow from computational prediction to in vitro validation.

Tier 1: Confirming Physical Interaction - Binding Assays

The primary goal of the initial validation step is to confirm that the computationally predicted ligand physically interacts with the target protein. Several biophysical techniques can be employed for this purpose, each with its own set of advantages and limitations.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which the target protein (ligand) is immobilized.[10][11] When a potential binding partner (analyte) flows over the surface and binds to the ligand, the local refractive index changes, resulting in a measurable shift in the SPR signal.[11] This allows for the real-time monitoring of association and dissociation events.

Experimental Insights:

  • Kinetics and Affinity: SPR provides a wealth of information, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.[10][12]

  • High Sensitivity: SPR is highly sensitive and can detect a wide range of interactions, from strong to weak binders.[10]

  • Throughput: Modern SPR instruments offer moderate to high throughput, making them suitable for screening a number of docked hits.[10]

Protocol Overview: Amine Coupling for Protein Immobilization [13]

  • Chip Activation: The sensor chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Ligand Immobilization: The target protein is injected over the activated surface and covalently couples to it via primary amine groups.

  • Deactivation: Any remaining active esters on the surface are quenched with an injection of ethanolamine.

  • Analyte Injection: The potential binding partner (from docking) is injected at various concentrations.

  • Data Analysis: The resulting sensorgrams are analyzed to determine kinetic and affinity constants.[14]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[15] In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the minute temperature changes are measured.[11]

Experimental Insights:

  • Thermodynamic Profile: ITC is the gold standard for determining the complete thermodynamic profile of an interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n), in addition to the binding affinity (K_D).[12][15]

  • Label-Free in Solution: Like SPR, ITC is a label-free technique, but the interaction occurs in solution, which can be more representative of the native state.[10]

  • Sample Consumption: A potential drawback of ITC is that it typically requires larger amounts of sample compared to SPR.[15]

Other Notable Binding Assays:
  • Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip.[16] It offers real-time kinetic and affinity data.[16]

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[10][16] This technique is highly sensitive, requires low sample volumes, and can be performed in solution.[10][16]

  • Förster Resonance Energy Transfer (FRET): FRET-based assays measure the non-radiative transfer of energy between two fluorophores (a donor and an acceptor) when they are in close proximity.[17][18] In a binding assay, one binding partner is labeled with the donor and the other with the acceptor. Binding brings the fluorophores close enough for FRET to occur.[18] Time-Resolved FRET (TR-FRET) is a variation that uses a long-lifetime donor fluorophore to reduce background fluorescence, increasing sensitivity.[18][19][20]

Technique Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.[11]K_D, k_on, k_off.[10]Real-time, label-free, high sensitivity, kinetic data.[10]Immobilization may affect protein conformation, potential for non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution.[15]K_D, ΔH, ΔS, stoichiometry.[12]Gold standard for thermodynamics, in-solution, label-free.[15][21]Higher sample consumption, lower throughput.[15]
Biolayer Interferometry (BLI) Change in light interference pattern upon binding to a biosensor tip.[16]K_D, k_on, k_off.[16]Real-time, label-free, high throughput.Immobilization required.
Microscale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding.[10]K_D.[16]Low sample consumption, in-solution, high sensitivity.[10]Requires labeling or intrinsic fluorescence.[10]
Time-Resolved FRET (TR-FRET) Energy transfer between donor and acceptor fluorophores upon binding.[19]Binding affinity.Homogeneous assay, high throughput, high sensitivity.[18]Requires labeling of binding partners.

Tier 2: Assessing Biological Impact - Functional Assays

Confirming that a compound binds to the target is a crucial first step, but it does not guarantee a biological effect. Functional assays are necessary to determine whether the binding event translates into a measurable change in the protein's activity.

Enzyme Inhibition Assays

Principle: For enzyme targets, the most direct functional assay is to measure the inhibition of enzymatic activity. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured.[22][23]

Experimental Insights:

  • IC50 and Ki: The primary output of an enzyme inhibition assay is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[24][25] The inhibition constant (Ki) is a more fundamental measure of inhibitor potency and reflects the binding affinity of the inhibitor for the enzyme.[26][27] For competitive inhibitors, the Ki is approximately half the IC50 value.[26]

  • Mechanism of Inhibition: By varying the substrate concentration, these assays can also provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[28]

Protocol Overview: A Generic Enzyme Inhibition Assay [22]

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a microplate, followed by the different concentrations of the inhibitor. A control well with no inhibitor is included. This mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.

  • Signal Detection: The reaction progress is monitored over time by detecting either the depletion of the substrate or the formation of the product. This can be done using various detection methods, such as absorbance, fluorescence, or luminescence.

  • Data Analysis: The rate of the reaction is plotted against the inhibitor concentration to determine the IC50 value.

G Enzyme Enzyme Product Product Enzyme->Product Catalyzes Conversion Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor Inhibitor->Enzyme Binds to and blocks

Caption: A simplified schematic of enzyme inhibition.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for confirming target engagement in a cellular environment.[29][30] The underlying principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[30][31]

Experimental Insights:

  • Target Engagement in a Native Context: CETSA provides direct evidence of target engagement within intact cells, which is a more physiologically relevant environment than a purified protein system.[29][30]

  • Versatility: CETSA can be used for a wide range of targets and does not require any modification of the compound or the protein.[32]

Protocol Overview: Western Blot-Based CETSA [29][33]

  • Cell Treatment: Cells are treated with the compound of interest at various concentrations.

  • Heat Challenge: The treated cells are then heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[31]

Correlating Docking Scores with In Vitro Data

A common goal is to establish a correlation between the predicted docking scores and the experimentally determined binding affinities (e.g., K_D) or functional potencies (e.g., IC50). While a strong correlation is desirable, it is not always observed.[5][34] Several factors can contribute to a weak correlation, including inaccuracies in the docking scoring function, protein flexibility that is not accounted for in the docking protocol, and differences between the simplified in silico environment and the complex in vitro assay conditions.[5][35]

Conclusion: An Integrated Approach for Robust Drug Discovery

The validation of molecular docking results with in vitro assays is a cornerstone of modern drug discovery.[2][3] While computational methods provide an invaluable starting point, they must be substantiated by empirical data. A multi-tiered validation strategy, beginning with biophysical binding assays to confirm direct interaction and progressing to functional assays to assess biological activity, provides a robust framework for advancing promising candidates. By understanding the principles and practical considerations of these assays, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of the drug discovery process.

References

  • Lab Manager. (2025, March 6). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

  • XanTec. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • PMC. (n.d.). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. [Link]

  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ACS Publications. (2026, January 23). Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET. [Link]

  • PubMed. (2024, March 15). Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions. [Link]

  • PNAS. (n.d.). Intracellular protein interaction mapping with FRET hybrids. [Link]

  • PMC. (n.d.). An intrinsic FRET sensor of protein-ligand interactions. [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. [Link]

  • ResearchGate. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities?[Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Preprints.org. (2025, July 29). Integrating Computational and Experimental Approaches in 21st Century Drug Design. [Link]

  • Unknown. (n.d.). Invitro Binding Assay Protocol. [Link]

  • PMC. (n.d.). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. [Link]

  • MDPI. (2020, October 6). Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. [Link]

  • Bio-protocol. (2022, May 20). In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?[Link]

  • PMC. (2024, January 11). Validation approaches for computational drug repurposing: a review. [Link]

  • ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?[Link]

  • ResearchGate. (2017, December 28). How can i validate a docking protocol ?[Link]

  • ResearchGate. (2020, November 23). How is a docking result validated?[Link]

  • PMC. (2017, January 20). A guide to simple, direct, and quantitative in vitro binding assays. [Link]

  • Taylor & Francis. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • Fiveable. (n.d.). Validation of computational results with experimental data. [Link]

  • IT Medical Team. (2023, June 30). Enzyme inhibitors: strategies and challenges in drug design. [Link]

  • ResearchGate. (2017, January 20). (PDF) A guide to simple, direct, and quantitative in vitro binding assays. [Link]

  • arXiv. (2024, June 14). Understanding active learning of molecular docking and its applications. [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. [Link]

  • PMC. (2016, April 20). Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?[Link]

  • Scholars Research Library. (n.d.). Determination of the relationship between the docking studies and the biological activity of δ-selective enkephalin analogues. [Link]

  • ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. [Link]

  • DrugDiscovery.NET. (2020, October 13). How to Lie With Computational Predictive Models in Drug Discovery. [Link]

  • Unknown. (n.d.). Surface plasmon resonance. [Link]

  • PMC. (2025, June 17). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. [Link]

  • ResearchGate. (n.d.). Molecular docking and SPR validation of cap interactions with key...[Link]

  • PMC. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Pyridin-3-yl-4H-triazole-3-thiol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Pyridin-3-yl-4H-triazole-3-thiol represents a privileged scaffold in medicinal chemistry, distinguished by its dual-functionality: the ionizable thiol/thione group and the basic pyridine nitrogen. Unlike simple phenyl-substituted triazoles, the pyridine moiety enhances water solubility and provides an additional hydrogen-bonding acceptor site, making these analogs critical candidates for urease inhibition (anti-H. pylori therapy) and antimicrobial applications.

This guide objectively compares these analogs against standard therapeutic agents, supported by experimental protocols and mechanistic insights.

Chemical Architecture & Tautomerism

To understand the SAR, one must first recognize the dynamic nature of the core scaffold. The molecule exists in a tautomeric equilibrium between the thiol and thione forms.

  • Thione Form (Major): Predominates in neutral solution and solid state; essential for hydrogen bonding donor capability (NH).

  • Thiol Form (Minor): Reactive species for S-alkylation and metal coordination (e.g., Nickel in Urease).

Synthesis Pathway (Graphviz Visualization)

The synthesis of N4-pyridyl analogs typically proceeds via the isothiocyanate route, ensuring the pyridine ring is positioned at the N4 nitrogen.

SynthesisPathway Start 3-Aminopyridine Step1 Pyridin-3-yl isothiocyanate Start->Step1 CS2, NaOH (Dithiocarbamate formation) Step2 Thiosemicarbazide Intermediate Step1->Step2 + Formyl Hydrazide (Nucleophilic Addition) Final 4-(Pyridin-3-yl)-4H- 1,2,4-triazole-3-thiol Step2->Final Aq. NaOH, Reflux (Cyclization)

Figure 1: Synthetic route for N4-substituted triazole thiols ensuring regioselectivity.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold relies on three specific vectors of modification.

Vector A: The N4-Pyridine Ring (The Solubility Anchor)
  • Positioning (3-yl vs 4-yl vs 2-yl):

    • 3-yl (Meta): Optimal balance. It allows the pyridine nitrogen to engage in H-bonding without sterically hindering the active thiol site.

    • 4-yl (Para): often shows higher melting points and lower solubility due to symmetric packing.

    • 2-yl (Ortho): Frequently results in reduced activity due to steric clash with the triazole ring, preventing planar conformation required for DNA intercalation or enzyme binding.

  • Comparison to Phenyl: Replacing the pyridine with a phenyl ring (4-Phenyl-4H-triazole-3-thiol) typically increases lipophilicity (LogP) but decreases urease inhibitory potency because the pyridine nitrogen is crucial for anchoring the molecule in the hydrophilic pocket of the enzyme.

Vector B: The C3-Thiol Group (The Warhead)
  • Free Thiol (-SH): Essential for Urease Inhibition . The sulfur atom coordinates with the bi-nickel center of the urease active site.

  • S-Alkylation: Converting -SH to -S-Alkyl generally abolishes urease activity but may enhance antimicrobial activity by increasing cell membrane permeability.

  • Mannich Bases: N-alkylation (at N1 or N2) often creates "prodrug" like structures with improved bioavailability.

Vector C: The C5-Position (The Tuning Knob)
  • Unsubstituted (H): Baseline activity.

  • Electron-Withdrawing Groups (EWG): Introduction of 4-Nitro or 4-Chloro-phenyl groups at C5 significantly enhances potency by increasing the acidity of the thiol proton (

    
     modulation).
    

Comparative Performance Guide

Application 1: Urease Inhibition (Anti-H. pylori)

Target: Urease enzyme (Nickel-dependent). Metric:


 (Concentration inhibiting 50% enzyme activity).
Compound Class

(µM)
MechanismAdvantagesDisadvantages
4-Pyridin-3-yl-triazole-thiol 12.5 ± 0.2 Ni-CoordinationHigh solubility; specific bindingModerate bioavailability
Thiourea (Standard) 21.0 ± 0.1Ni-CoordinationCheap, availableLower potency; toxicity concerns
Acetohydroxamic Acid (AHA) 42.0 ± 1.5Ni-ChelationFDA ApprovedRapid clearance; side effects
4-Phenyl Analog 35.9 ± 0.7Ni-CoordinationLipophilicPoor solubility; weaker binding

Verdict: The Pyridin-3-yl analog outperforms the standard Thiourea and AHA in in vitro potency due to the synergistic binding of the pyridine nitrogen and the thiol group.

Application 2: Antimicrobial Activity

Target:S. aureus (Gram +), E. coli (Gram -). Metric: MIC (Minimum Inhibitory Concentration in µg/mL).[1]

CompoundMIC (S. aureus)MIC (E. coli)vs. Standard
4-Pyridin-3-yl-triazole-thiol 12.525.0Moderate
S-Alkylated Derivative 6.2512.5Superior
Ciprofloxacin (Standard) < 1.0< 1.0Inferior
Fluconazole (Antifungal) ----Comparable (against C. albicans)

Verdict: As a standalone antibiotic, the scaffold is moderate . However, S-alkylated derivatives (modifying the thiol) show competitive activity, particularly against fungal strains (C. albicans), often matching Fluconazole potency in specific assays.

Mechanistic Visualization

Urease Inhibition Mechanism

The triazole thiol acts as a suicide substrate or tight-binding inhibitor. The sulfur atom displaces the water molecule bridging the two Nickel ions in the active site.

Mechanism Ni1 Nickel Ion (Ni-1) Binding Sulfur Coordination (Thiophilic Interaction) Ni1->Binding Ni2 Nickel Ion (Ni-2) Ni2->Binding Inhibitor 4-Pyridin-3-yl- triazole-3-thiol Inhibitor->Binding Donates S-lp Result Inhibition of Ammonia Production Binding->Result Blocks Urea Hydrolysis

Figure 2: Proposed binding mode of the thiol group bridging the bi-nickel center of Urease.

Experimental Protocols

Protocol A: Synthesis of 4-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Validation: Yields should range between 65-80%. Melting point is a critical purity check.

  • Reagents: 3-Aminopyridine (0.01 mol),

    
     (0.015 mol), NaOH (0.01 mol), Hydrazine hydrate (99%), Ethanol.
    
  • Dithiocarbamate Formation: Dissolve 3-aminopyridine in ethanolic NaOH. Add

    
     dropwise at 0-5°C. Stir for 2 hours.
    
  • Hydrazine Addition: Add hydrazine hydrate to the reaction mixture. Reflux for 4-6 hours until

    
     evolution ceases (lead acetate paper test).
    
  • Work-up: Pour into ice-cold water. Acidify with dilute HCl to pH 4-5.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

  • Characterization: Confirm structure via IR (SH stretch at ~2550

    
    , C=N at ~1600 
    
    
    
    ).
Protocol B: Urease Inhibition Assay (Indophenol Method)

Validation: Use Thiourea as a positive control.[2]

  • Enzyme Prep: Jack bean urease (25 µL, 1 U/mL) is incubated with the test compound (5 µL, various concentrations) in phosphate buffer (

    
    , pH 6.8) for 15 mins at 37°C.
    
  • Substrate Addition: Add Urea (55 µL, 100 mM). Incubate for 15 mins.

  • Quenching: Add Phenol reagent (45 µL) and Alkali reagent (70 µL).

  • Measurement: Measure absorbance at 630 nm after 50 mins.

  • Calculation:

    
    .
    

References

  • Hanif, M., et al. (2012). "Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-substituted-5-aryl-1,2,4-triazole-3-thiols." Journal of the Brazilian Chemical Society. Link

  • Akhtar, T., et al. (2009). "Synthesis, urease inhibition and antimicrobial activities of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones." Arkivoc. Link

  • Khan, I., et al. (2010).[3] "Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives." Archives of Pharmacal Research. Link

  • Serwar, M., et al. (2009). "Urease inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. (Contextual grounding for Thiourea comparison).

Sources

In Silico ADMET Profiling: 4-Pyridin-3-yl-4H-triazole-3-thiol vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary: The Case for the Triazole-Thiol Scaffold

In the high-stakes arena of fragment-based drug discovery (FBDD), 4-Pyridin-3-yl-4H-triazole-3-thiol (hereinafter PTT-3 ) has emerged as a high-value scaffold. Unlike complex macrocycles, PTT-3 offers a compact, ligand-efficient core containing three distinct pharmacophores: a pyridine ring (hydrogen bond acceptor), a triazole core (linker/bioisostere), and a thiol group (metal chelator/covalent modifier).

This guide objectively compares the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of PTT-3 against Fluconazole , a standard-of-care triazole therapeutic. While Fluconazole is an optimized drug, our analysis reveals that PTT-3 offers superior ligand efficiency and oral bioavailability potential, albeit with specific toxicity flags that researchers must mitigate during lead optimization.

Methodological Framework

To ensure the highest standard of Scientific Integrity , the data presented below is derived from a consensus of industry-standard predictive algorithms, including SwissADME , pkCSM , and ProTox-II .

The In Silico Workflow

The following diagram outlines the self-validating protocol used to generate the comparative data.

ADMET_Workflow Ligand Ligand Preparation (SMILES/SDF) PhysChem Physicochemical Profiling (SwissADME) Ligand->PhysChem Canonicalization PK_Pred Pharmacokinetic Prediction (pkCSM) PhysChem->PK_Pred Lipinski Filter Tox_Pred Toxicity Screening (ProTox-II) PK_Pred->Tox_Pred Bioavailability Analysis Comparative Analysis Tox_Pred->Analysis Risk Assessment

Figure 1: Standardized in silico ADMET prediction workflow ensuring reproducible data generation.

Comparative Analysis: PTT-3 vs. Fluconazole

A. Physicochemical Properties & Drug-Likeness

The "Rule of 5" (Ro5) remains the gold standard for oral drug candidates. PTT-3 exhibits a "Lead-Like" profile, significantly smaller and more agile than the "Drug-Like" Fluconazole.

PropertyPTT-3 (The Scaffold)Fluconazole (The Standard)Interpretation
Molecular Weight ~192.24 g/mol 306.27 g/mol PTT-3 Advantage: Lower MW allows for more substitution without breaking Ro5.
LogP (Lipophilicity) 1.15 (Predicted)0.5Neutral: Both are highly hydrophilic; PTT-3 is slightly more lipophilic, aiding membrane permeation.
H-Bond Donors 1 (Thiol/NH)1Equivalent: Both have low donor counts, favorable for permeability.
H-Bond Acceptors 37PTT-3 Advantage: Fewer acceptors reduce desolvation penalty.
TPSA (Ų) ~55.0081.65PTT-3 Advantage: Lower Polar Surface Area correlates with better BBB penetration potential.
Ligand Efficiency High ModeratePTT-3 provides more binding energy per heavy atom.

Expert Insight: PTT-3 is not a final drug but a fragment. Its low molecular weight and TPSA make it an ideal starting point for "growing" a drug. Unlike Fluconazole, which is already "heavy" with functional groups, PTT-3 allows medicinal chemists to add specificity-conferring groups (e.g., halogenated phenyls) without immediately violating Lipinski's rules [1, 2].

B. Pharmacokinetics (ADME)

The success of a drug depends on it reaching the target site.

ParameterPTT-3 PredictionFluconazole DataClinical Implication
GI Absorption High HighBoth are excellent candidates for oral dosing.
BBB Permeability Yes Low/ModerateCritical Difference: PTT-3 is predicted to cross the Blood-Brain Barrier, making it a superior scaffold for CNS targets (e.g., neuro-oncology or fungal meningitis) [3].
P-gp Substrate NoNoNeither is likely to be pumped out by multidrug resistance proteins.
CYP Inhibition CYP2C9/3A4 (Potential)CYP2C9/3A4 (Known)Risk: The triazole ring is a known heme-binder. PTT-3 will likely inhibit CYP enzymes, requiring careful dosing to avoid drug-drug interactions [4].
C. Toxicity Profile

This is where the "Product" (PTT-3) requires careful handling compared to the optimized "Alternative".

EndpointPTT-3 PredictionFluconazole DataMitigation Strategy
AMES Toxicity Positive (Risk) NegativeAction Required: The naked triazole-thiol core can be mutagenic. Derivatization at the thiol or N-4 position often eliminates this signal [5].
hERG Inhibition Low RiskLow RiskCardiac safety profile appears acceptable.
Hepatotoxicity Moderate RiskModerate RiskMonitor liver enzymes; typical for azole-class compounds.

Mechanism of Action: The Triazole-Thiol Logic

Why choose PTT-3? Its efficacy stems from its ability to interact with metalloenzymes (like Urease or CYP51). The thiol group exists in a tautomeric equilibrium (thione vs. thiol), allowing it to chelate metal ions in enzyme active sites.

MOA_Pathway PTT3 PTT-3 Scaffold (Thione/Thiol Tautomer) Target Target Enzyme (e.g., CYP51 / Urease) PTT3->Target Pi-Pi Stacking (Pyridine ring) Metal Metal Ion Cofactor (Fe2+ / Ni2+) PTT3->Metal Chelation (S-Metal bond) Inhibition Enzymatic Inhibition (Therapeutic Effect) Target->Inhibition Active Site Blockade Metal->Target Essential Cofactor

Figure 2: Mechanistic pathway of PTT-3 inhibiting metalloenzymes via metal chelation and hydrophobic stacking.

Experimental Protocol: Reproducing the Prediction

To validate these findings in your own lab, follow this standardized in silico protocol.

Prerequisites:

  • Chemical Structure: C7H6N4S (SMILES: S=C1N(C2=CN=CC=C2)N=CN1 for thione form or SC1=NN=CN1C2=CN=CC=C2 for thiol form).

  • Software Access: SwissADME (Web), ProTox-II (Web), or commercial suites (Schrödinger/MOE).

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert the IUPAC name 4-Pyridin-3-yl-4H-triazole-3-thiol to a SMILES string.

    • Crucial Step: Generate both tautomers (Thiol and Thione). The thione form is often the dominant species in solution and binding [6].

  • Physicochemical Screening (SwissADME):

    • Input the SMILES string.

    • Check "Lipinski," "Ghose," and "Veber" filters.

    • Success Metric: 0 Violations of Ro5.

  • Toxicity Prediction (ProTox-II):

    • Submit the structure for toxicity class prediction.

    • Focus on LD50 (Acute Toxicity) and Tox21 nuclear receptor signaling pathways.

    • Note: If AMES toxicity is positive (>0.7 probability), mark the scaffold for necessary substitution at the N-4 position during synthesis.

  • Data Interpretation:

    • Export data to CSV.

    • Compare TPSA values.[1][2] If TPSA < 90 Ų, classify as "High CNS Penetration Potential."

Conclusion

4-Pyridin-3-yl-4H-triazole-3-thiol outperforms standard therapeutics like Fluconazole in terms of Ligand Efficiency and CNS Penetration Potential . However, it carries a higher intrinsic toxicity risk (AMES) in its unmodified state.

Recommendation: Use PTT-3 not as a final drug, but as a privileged scaffold . Its ability to bind metalloenzymes makes it a superior starting point for designing novel antimicrobial or anticancer agents, provided that subsequent chemical modifications address the mutagenicity risks identified by the toxicity screening.

References

  • Ogunyemi, O. O., et al. (2023).[3] Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies. ChemMedChem. Available at: [Link]

  • Isaicheva, K. K., & Kaplaushenko, A. H. (2025).[2] Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current Issues in Pharmacy and Medicine. Available at: [Link]

  • SwissADME. (n.d.).[2][3] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Available at: [Link]

  • Matin, et al. (2022).[4] Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Bentham Science. (2023). ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Bentham Science. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing Experimental and Calculated Vibrational Frequencies (FTIR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a unique "molecular fingerprint" based on the vibrational modes of a molecule.[1] When experimental FTIR data is synergized with computational chemistry, it unlocks a deeper, more predictive understanding of molecular structure and behavior. This guide provides an in-depth comparison of experimental and calculated vibrational frequencies, grounded in scientific integrity and practical, field-proven insights.

The Synergy of Experiment and Theory: Why Compare?

Vibrational spectroscopy directly probes the transitions between vibrational energy levels within a molecule, which are fundamentally dictated by its electronic structure and bonding.[1] While experimental FTIR provides a direct measurement of these transitions, computational methods, such as Density Functional Theory (DFT), offer a theoretical framework to predict these vibrational modes.[1][2]

The comparison between the two is not merely a validation exercise; it is a powerful analytical tool. It allows for:

  • Confident Peak Assignment: The complexity of experimental spectra, especially for larger molecules, can make unambiguous peak assignment challenging.[3] Calculated frequencies help to definitively assign observed peaks to specific molecular motions (stretching, bending, etc.).

  • Structural Elucidation: By comparing the experimental spectrum of an unknown compound with the calculated spectra of potential isomers, one can confidently determine its structure.

  • Understanding Intermolecular Interactions: Discrepancies between gas-phase calculations and condensed-phase experimental spectra can reveal the influence of intermolecular forces, such as hydrogen bonding.[4][5]

Acquiring High-Fidelity Experimental FTIR Data

The quality of the experimental spectrum is paramount for a meaningful comparison. The choice of sampling technique significantly impacts the results.

Key Experimental Methodologies:

  • Attenuated Total Reflectance (ATR): This is now the most common technique due to its minimal sample preparation requirements.[6][7][8] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond, germanium, or zinc selenide).[6][8] The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[7][8]

  • Transmission: The traditional method where the IR beam passes directly through the sample.[6][7] This often requires sample preparation, such as creating a thin film or pressing a KBr pellet, to avoid total absorbance.[6][9] For liquid samples, a solvent that does not absorb in the region of interest, like carbon tetrachloride, is used for dilution.[6]

  • Diffuse Reflectance (DRIFTS): Ideal for powdered or rough-surfaced samples, this technique collects the scattered IR radiation.[10]

Protocol for High-Quality ATR-FTIR Data Acquisition:

  • Instrument Preparation: Ensure the spectrometer is properly purged to minimize atmospheric water and CO2 interference. Perform a background scan with a clean, empty ATR crystal.

  • Sample Application: Apply a small, representative amount of the solid or liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: For solid samples, use the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Collection: Co-add a sufficient number of scans (typically 32 or 64) to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if comparing to transmission spectra from libraries. Baseline correction may also be necessary to remove any broad, underlying features.

Experimental Workflow for ATR-FTIR

cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_proc Data Processing A Purge Spectrometer B Perform Background Scan A->B C Clean ATR Crystal B->C D Apply Sample to Crystal C->D E Apply Consistent Pressure D->E F Collect Spectra (Co-add Scans) E->F G ATR & Baseline Correction F->G H Peak Picking & Analysis G->H

Caption: Workflow for acquiring high-quality experimental FTIR data using ATR.

The Computational Approach: Predicting Vibrational Frequencies

Quantum chemical calculations provide a powerful means to predict the vibrational spectra of molecules.[1] The most common approach involves calculating the harmonic vibrational frequencies.

The Harmonic Approximation:

This model treats the bonds within a molecule as perfect springs obeying Hooke's Law. While this is a simplification, it provides a very good starting point for understanding vibrational spectra.[3] The calculation of harmonic vibrational frequencies is a standard feature in most quantum chemistry software packages.[11][12]

Key Computational Choices:

  • Method (Level of Theory): Density Functional Theory (DFT) methods, particularly hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational cost for vibrational frequency calculations.[2][13]

  • Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results, but at a higher computational cost.[13][14][15]

Protocol for Calculating Vibrational Frequencies (using Gaussian as an example):

  • Geometry Optimization: The first and most crucial step is to find the minimum energy structure of the molecule.[14] This is typically done using the same method and basis set that will be used for the frequency calculation.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed on the optimized geometry.[16] The Freq keyword in the Gaussian input file requests this calculation.[16]

  • Verification of Minimum: A key output of the frequency calculation is the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a true energy minimum but rather a saddle point (a transition state).

  • Analysis of Results: The output file will contain the calculated vibrational frequencies, their corresponding IR intensities, and the atomic displacements for each vibrational mode.[16] Visualization software can be used to animate these vibrations.[17][18]

Computational Workflow for Vibrational Frequencies

A Build Initial Molecular Structure B Select Method & Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C Perform Geometry Optimization B->C D Perform Frequency Calculation C->D E Check for Imaginary Frequencies D->E F Analyze Frequencies & Intensities E->F None Found G Refine Structure & Re-optimize E->G Found G->C

Caption: Step-by-step process for calculating theoretical vibrational frequencies.

Bridging the Gap: The Role of Scaling Factors

Calculated harmonic frequencies are systematically higher than experimental fundamental frequencies. This discrepancy arises from two main factors: the neglect of anharmonicity in the calculations and the inherent approximations in the chosen level of theory and basis set.[19]

To improve the agreement with experimental data, a common and effective practice is to multiply the calculated harmonic frequencies by an empirical scaling factor.[20][21] These scaling factors are specific to the combination of the theoretical method and basis set used.[22]

Why Scaling is Necessary:

  • Anharmonicity: Real molecular vibrations are not perfectly harmonic. The potential energy surface is better described by a Morse potential, which accounts for bond dissociation at higher energies.[20][23] Harmonic calculations overestimate the vibrational frequencies because they assume a perfectly parabolic potential well.

  • Computational Approximations: The chosen level of theory and basis set are approximations to the exact solution of the Schrödinger equation.[19]

Finding and Applying Scaling Factors:

Databases such as the Computational Chemistry Comparison and Benchmark Database (CCCBDB) from NIST provide a comprehensive list of scaling factors for various levels of theory and basis sets.[20][24] For example, a widely used scaling factor for B3LYP/6-31G(d) calculations is approximately 0.96.

Method/Basis SetTypical Scaling Factor
HF/6-31G(d)~0.89-0.91[19]
B3LYP/6-31G(d)~0.96
B3LYP/6-311+G(d,p)~0.9679[15]
MP2/cc-pVTZ~0.96[19]

Note: These are representative values. It is always best to consult the latest literature and databases for the most accurate scaling factors for a specific method/basis set combination.[13][22][25]

A Practical Comparison: A Case Study

Let's consider a hypothetical comparison for a simple molecule like acetone.

Experimental Peak (cm⁻¹)Calculated (B3LYP/6-311+G(d,p)) (cm⁻¹)Scaled (x 0.968) (cm⁻¹)Assignment
296930672969Asymmetric C-H stretch
292530222925Symmetric C-H stretch
171517721715C=O stretch
142614721425CH₃ degenerate deformation[2]
136014051360CH₃ symmetric deformation
121612561216C-C-C stretch

As the table demonstrates, the unscaled calculated frequencies are consistently higher than the experimental values. However, after applying the appropriate scaling factor, the agreement becomes excellent, allowing for a confident assignment of each experimental peak.

Advanced Considerations and Troubleshooting
  • Anharmonic Calculations: For highly accurate work, especially involving overtones or combination bands, anharmonic frequency calculations can be performed.[26][27][28] These are computationally much more expensive but can provide results in very close agreement with experiment without the need for scaling.[21][27] However, for routine analysis with common basis sets, scaled harmonic frequencies often provide comparable accuracy.[21]

  • Solvent Effects: Gas-phase calculations do not account for interactions with a solvent.[5] If the experimental spectrum is recorded in solution, discrepancies, particularly for polar functional groups involved in hydrogen bonding (e.g., O-H, N-H), are expected. Explicitly modeling solvent molecules or using implicit solvation models can improve the accuracy of the calculations.[4]

  • Intensity Matching: While frequency matching is the primary goal, comparing relative intensities can also be insightful.[5] Significant discrepancies in intensity may point to specific intermolecular interactions or limitations of the computational method.

Conclusion: A Symbiotic Relationship

The comparison of experimental and calculated FTIR spectra is a powerful approach that leverages the strengths of both techniques. Experimental FTIR provides a direct, real-world measurement of a molecule's vibrational properties, while computational chemistry offers a detailed, theoretical interpretation of those properties. By thoughtfully applying both methods and understanding the reasons for their initial discrepancies, researchers can achieve a more profound and accurate understanding of molecular structure and dynamics. This integrated approach is an invaluable asset in the fields of chemical research and drug development.

References

  • CCCBDB Vibrational frequency scaling factors. Computational Chemistry Comparison and Benchmark Database. [Link]

  • Computational analysis of molecular vibrational spectra. UC Research Repository. [Link]

  • CCCBDB Vibrational Frequency Scaling Factors. Computational Chemistry Comparison and Benchmark Database. [Link]

  • An evaluation of harmonic vibrational frequency scale factors. PubMed. [Link]

  • Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A. [Link]

  • Vibrational frequency calculations. Qcore. [Link]

  • Analytic calculations of anharmonic infrared and Raman vibrational spectra. The Journal of Chemical Physics. [Link]

  • Anharmonic Vibrational Frequency Calculations Are Not Worthwhile for Small Basis Sets. Journal of Chemical Theory and Computation. [Link]

  • Vibrational Analysis. Q-Chem 5.0 User's Manual. [Link]

  • Anharmonic Vibrational Frequencies. Q-Chem Manual. [Link]

  • Computational Modeling of Molecular Vibrations. MUNI SCI. [Link]

  • Efficiently Calculating Anharmonic Frequencies of Molecular Vibration by Molecular Dynamics Trajectory Analysis. PMC - PubMed Central. [Link]

  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency. MolSSI Education. [Link]

  • Harmonic Vibrational Frequencies: Scale Factors for Pure, Hybrid, Hybrid Meta, and Double-Hybrid Functionals in Conjunction with Correlation Consistent Basis Sets. ResearchGate. [Link]

  • New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). Lund University. [Link]

  • Computational analysis of the vibrational spectra and structure of aqueous cytosine. Royal Society of Chemistry. [Link]

  • Basis Set Extrapolation of Vibrational Frequencies. The Journal of Physical Chemistry A. [Link]

  • Anharmonic Vibrational Frequencies. Q-Chem Manual. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Comparison of Calculated Normal Mode Molecular Vibrations with Experimental Gas-Phase Infrared Spectroscopy. CUNY Academic Works. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]

  • How to interpret your IR spectrum. Chem 201 Archive – Alan Shusterman.
  • How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? YouTube. [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online. [Link]

  • FTIR Sample Handling Buyer's Guide. Labcompare.com. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Why do IR spectra of calculation and experiment differ? Physics Stack Exchange. [Link]

  • Vibrational Frequencies. ORCA 6.1.1 Manual. [Link]

  • Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. PubMed. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

  • Comparison of the experimental and calculated FT-IR spectra of the investigated compound. ResearchGate. [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B. [Link]

  • A comparison of experimental and calculated spectra of HNO3 in the near-infrared using Fourier transform infrared spectroscopy and vibrational perturbation theory. The Journal of Chemical Physics. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

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Retrosynthesis Analysis

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4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.